molecular formula C11H18N2O2 B1284449 tert-butyl N-(1-cyanocyclopentyl)carbamate CAS No. 912770-99-1

tert-butyl N-(1-cyanocyclopentyl)carbamate

Cat. No.: B1284449
CAS No.: 912770-99-1
M. Wt: 210.27 g/mol
InChI Key: LRMWZGZPJOFYIM-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-cyanocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWZGZPJOFYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587556
Record name tert-Butyl (1-cyanocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912770-99-1
Record name tert-Butyl (1-cyanocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: Direct and specific public domain data on tert-butyl N-(1-cyanocyclopentyl)carbamate, including its exact physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its specific biological activities, is limited. This guide, therefore, provides a comprehensive overview based on the properties of structurally similar compounds and general principles of organic chemistry. The information presented herein should be considered illustrative and requires experimental validation for the specific molecule .

Chemical Identity and Properties

This compound is a carbamate derivative characterized by a cyclopentyl ring substituted with both a cyano group and a tert-butoxycarbonyl (Boc) protected amine on the same carbon atom. This structure makes it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₈N₂O₂Calculated based on structure.
Molecular Weight 210.27 g/mol Calculated based on structure.[1][2]
Appearance White to off-white solidTypical appearance for similar organic compounds.[3]
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.General solubility for Boc-protected amino nitriles.
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableRequires experimental determination under vacuum to prevent decomposition.
CAS Number Not readily available in public databases.The lack of a specific CAS number limits targeted data retrieval.

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established chemical transformations. The most common method for the introduction of a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4][5]

Hypothetical Synthetic Pathway:

The synthesis would likely proceed via a Strecker reaction to form the precursor 1-amino-1-cyanocyclopentane, followed by protection of the amino group.

G Cyclopentanone Cyclopentanone AminoNitrile 1-Amino-1-cyanocyclopentane Cyclopentanone->AminoNitrile Strecker Reaction KCN_NH4Cl KCN, NH₄Cl Target This compound AminoNitrile->Target Boc Protection Boc2O_Base Boc₂O, Base (e.g., TEA, DIPEA)

Figure 1. A proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol:

  • Synthesis of 1-Amino-1-cyanocyclopentane (Strecker Reaction):

    • To a solution of cyclopentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).

    • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

    • Purify the crude product by distillation or column chromatography to yield 1-amino-1-cyanocyclopentane.

  • Synthesis of this compound (Boc Protection):

    • Dissolve 1-amino-1-cyanocyclopentane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

    • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and perform an extractive workup.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

  • ¹H NMR: Protons on the cyclopentyl ring would appear as multiplets in the aliphatic region. The tert-butyl group would show a characteristic singlet at approximately 1.4 ppm. The NH proton of the carbamate would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the cyano carbon, and the carbons of the cyclopentyl ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2240 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or the Boc group.

Potential Applications in Research and Drug Development

This compound, as a protected α-amino nitrile, is a versatile intermediate.

  • Synthesis of Novel Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, a non-natural amino acid that can be incorporated into peptides or used as a chiral building block.

  • Preparation of Diamines: Reduction of the nitrile group would yield a 1,1-diaminomethylcyclopentane derivative, which could be a useful scaffold for the synthesis of ligands for metal catalysts or as a core structure in pharmacologically active molecules.

  • Lead Optimization in Drug Discovery: The cyclopentyl scaffold provides a rigid framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The protected amine and the versatile cyano group allow for the systematic modification of the molecule's properties in lead optimization campaigns.

G cluster_0 This compound cluster_1 Potential Synthetic Transformations cluster_2 Potential Applications Target This compound AminoAcid Protected Amino Acid Target->AminoAcid Hydrolysis of Nitrile Diamine Protected Diamine Target->Diamine Reduction of Nitrile Drug Drug Discovery Scaffolds Target->Drug Peptide Peptide Synthesis AminoAcid->Peptide Ligand Ligand Design Diamine->Ligand

Figure 2. Potential synthetic utility and applications of the target compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, the following precautions should be taken:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Toxicity: The toxicological properties have not been fully investigated.[7] Nitrile-containing compounds can be toxic. Carbamates are a broad class of compounds with varying toxicities.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. While specific experimental data is currently limited in the public domain, its properties and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. Further research is required to fully characterize this compound and explore its applications. The hypothetical synthetic protocols and predicted properties outlined in this guide provide a foundation for future experimental work. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that experimental validation is essential.

References

Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved through a two-step process commencing with the Strecker synthesis of 1-aminocyclopentanecarbonitrile, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

  • Strecker Synthesis: Cyclopentanone undergoes a one-pot, three-component reaction with sodium cyanide and an ammonia source to form the α-aminonitrile, 1-aminocyclopentanecarbonitrile.[1][2][3][4][5]

  • Boc Protection: The primary amine of 1-aminocyclopentanecarbonitrile is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound.[6][7][8][9]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from a patented procedure.

Materials:

  • Cyclopentanone

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • 20% Aqueous Ammonia (NH₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 mL).

  • To this solution, add a mixture of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

  • Add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the flask.

  • Stir the resulting mixture at room temperature for 1.5 hours.

  • After the initial stirring period, heat the mixture to 60°C for 45 minutes.

  • Upon completion, the reaction mixture containing 1-aminocyclopentanecarbonitrile is typically used directly in the next step after an appropriate work-up to isolate the product, such as extraction and solvent evaporation.

Step 2: Synthesis of this compound (Boc Protection)

This is a general procedure for the Boc protection of a primary amine.[7][9]

Materials:

  • 1-Aminocyclopentanecarbonitrile (crude or purified from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base (e.g., NaHCO₃)

  • Dichloromethane (DCM) or another suitable solvent (e.g., THF, acetonitrile)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 1-aminocyclopentanecarbonitrile in dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Add triethylamine (approximately 1.2 to 1.5 equivalents relative to the aminonitrile).

  • Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Reactant and Product Quantities
StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Moles (approx.)Quantity UsedRole
1CyclopentanoneC₅H₈O84.120.03573.0 gReactant
1Sodium CyanideNaCN49.010.04021.97 gReactant
1Ammonium ChlorideNH₄Cl53.490.04362.33 gReactant
21-AminocyclopentanecarbonitrileC₆H₁₀N₂110.16-Product from Step 1Reactant
2Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25~1.1 eq.StoichiometricReactant
2TriethylamineC₆H₁₅N101.19~1.2-1.5 eq.BaseReagent
-This compound C₁₁H₁₈N₂O₂ 210.27 --Product
Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Frequency / m/z
¹H NMR Protons of tert-butyl group (s, 9H)~1.4-1.5 ppm
Protons of cyclopentyl ring (m, 8H)~1.6-2.2 ppm
N-H proton (br s, 1H)~5.0-5.5 ppm (variable)
¹³C NMR Carbons of tert-butyl group (-C(CH₃)₃)~28 ppm
Carbon of tert-butyl group (-C (CH₃)₃)~80 ppm
Carbons of cyclopentyl ring~24, ~38, ~55 (quaternary C-CN) ppm
Cyano group carbon (-C≡N)~120-125 ppm
Carbonyl carbon (-C=O)~155 ppm
IR N-H stretch~3300-3400 cm⁻¹
C≡N stretch~2230-2250 cm⁻¹ (may be weak)
C=O stretch (carbamate)~1680-1710 cm⁻¹
Mass Spec. Molecular Ion [M]⁺m/z = 210.14
[M - C₄H₈]⁺ (loss of isobutylene)m/z = 154
[M - Boc]⁺m/z = 109

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow Experimental Workflow cluster_strecker Step 1: Strecker Synthesis cluster_boc Step 2: Boc Protection start_strecker Prepare Reagent Solutions (NaCN, NH4Cl, Cyclopentanone) mix_reagents Combine Reagents in Flask start_strecker->mix_reagents stir_rt Stir at Room Temperature (1.5 hours) mix_reagents->stir_rt heat_reaction Heat to 60°C (45 minutes) stir_rt->heat_reaction workup1 Work-up & Isolation of 1-Aminocyclopentanecarbonitrile heat_reaction->workup1 dissolve_amine Dissolve Aminonitrile in DCM workup1->dissolve_amine Proceed to next step cool_solution Cool to 0-5°C dissolve_amine->cool_solution add_base Add Triethylamine cool_solution->add_base add_boc Add Boc₂O Solution add_base->add_boc stir_boc Stir and Warm to RT (2-4 hours) add_boc->stir_boc workup2 Aqueous Work-up stir_boc->workup2 dry_purify Dry and Purify workup2->dry_purify final_product Obtain Final Product dry_purify->final_product

Caption: Flowchart of the two-step synthesis of this compound.

References

An In-depth Technical Guide to tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanocyclopentyl)carbamate, a bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and expected spectroscopic characterization data. Furthermore, it explores the applications of the 1-amino-1-cyanocyclopentane scaffold in the design of novel therapeutic agents, highlighting its utility as a constrained cyclic scaffold.

Chemical Structure and Properties

This compound incorporates a rigid cyclopentyl core, a versatile cyano group, and a Boc-protected amine at a quaternary center. This unique arrangement offers a valuable scaffold for introducing conformational constraint in drug candidates, a strategy often employed to enhance binding affinity and selectivity for biological targets. The cyano group can serve as a precursor for various functionalities, including amines, carboxylic acids, and tetrazoles, while the Boc-protecting group allows for orthogonal chemical strategies.

Visualization of the Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₁H₁₈N₂O₂Calculated
Molecular Weight 210.27 g/mol Calculated
Appearance White to off-white solid (predicted)Analogy to similar carbamates[1]
Melting Point Not determined (expected >100 °C)Analogy to similar carbamates[1]
Boiling Point Not determined-
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water and petroleum ether (predicted).[1]Analogy to tert-butyl carbamate[1]
LogP (calculated) 1.5 - 2.0Prediction based on structure

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 1-aminocyclopentanecarbonitrile, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthetic Workflow

G A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B NaCN, NH₄Cl, NH₄OH, MeOH/H₂O C This compound B->C (Boc)₂O, Base, Solvent

Figure 2: Proposed synthetic workflow.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from a patented procedure for the synthesis of a related compound.[2]

  • In a round-bottomed flask, dissolve sodium cyanide (1.0 eq) in water.

  • Add a solution of ammonium chloride (1.2 eq) in water and aqueous ammonia (20%).

  • To this mixture, add a solution of cyclopentanone (1.0 eq) in methanol.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Heat the mixture to 60°C for 45 minutes.

  • Cool the mixture to room temperature and continue stirring for an additional 45 minutes.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the Boc-protection of amines.[3][4][5][6]

  • Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or dichloromethane.

  • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2-3 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.0br s1HN-H
1.8 - 2.2m8HCyclopentyl -CH ₂-
1.45s9H-C(CH ₃)₃

Note: Chemical shifts are relative to TMS and can vary based on the solvent used.[7][8][9][10]

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~155C =O (carbamate)
~120-C ≡N
~80-C (CH₃)₃
~60C -NHBoc (quaternary)
30 - 40Cyclopentyl -C H₂-
28.5-C(C H₃)₃

Note: Chemical shifts are relative to TMS and can vary based on the solvent used.[11][12][13][14]

IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
2980 - 2850StrongC-H stretch (aliphatic)
~2240Medium, SharpC≡N stretch
~1700StrongC=O stretch (carbamate)
~1520MediumN-H bend (carbamate)
~1160StrongC-O stretch (carbamate)

Note: The nitrile stretch is a highly characteristic peak for this molecule.[15][16][17][18]

Mass Spectrometry
m/zInterpretation
211[M+H]⁺
155[M+H - C₄H₈]⁺
137[M+H - C₄H₈ - H₂O]⁺ or [M+H - Boc]⁺
111[M+H - C₅H₉NO₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Note: Fragmentation of the Boc group is a characteristic feature in mass spectrometry.[19][20][21][22][23]

Applications in Drug Development

While specific applications of this compound are not extensively documented, the 1-amino-1-cyanocyclopentane scaffold is a valuable motif in medicinal chemistry.

Role as a Constrained Scaffold

The cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous in drug design. By locking rotatable bonds, the entropic penalty of binding to a target protein can be reduced, potentially leading to higher affinity. The defined stereochemistry of the cyclopentane ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with a biological target.[24][25][26]

Versatility of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into other key functionalities found in bioactive molecules.[27][28]

G A Cyano Group (-C≡N) B Carboxylic Acid (-COOH) A->B Hydrolysis C Amine (-CH₂NH₂) A->C Reduction D Tetrazole A->D Cycloaddition with Azide

Figure 3: Potential transformations of the cyano group.

Precursor to Bioactive Molecules

The 1-aminocyclopentane-1-carboxylic acid scaffold, which can be derived from this compound, has been investigated for its biological activity, including its effects on excitatory amino acid receptors.[29][30][31] This suggests that derivatives of this compound could be explored as modulators of various biological targets. The cyclopentane scaffold is present in a number of approved drugs and natural products, highlighting its utility in the development of therapeutic agents.[32]

Conclusion

This compound is a valuable, albeit not widely commercially available, building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through established chemical transformations. The combination of a constrained cyclic scaffold, a versatile cyano group, and a protected amine makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. The predictive data provided in this guide should aid researchers in the synthesis, purification, and characterization of this compound and its derivatives.

References

Spectroscopic Characterization of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for tert-butyl N-(1-cyanocyclopentyl)carbamate. These predictions are derived from data reported for analogous structures, including other N-Boc protected aminonitriles and cyclopentane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.0 - 5.5Singlet (broad)1HN-H (carbamate)
~ 2.0 - 2.2Multiplet4HCyclopentane CH₂
~ 1.7 - 1.9Multiplet4HCyclopentane CH₂
1.45Singlet9HC(CH₃)₃ (tert-butyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 154C=O (carbamate)
~ 122C≡N (nitrile)
~ 80C (CH₃)₃ (tert-butyl)
~ 60C-1 (cyclopentane)
~ 38Cyclopentane CH₂
~ 28Cyclopentane CH₂
28.3C(C H₃)₃ (tert-butyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~ 3350N-H stretch (carbamate)
~ 2980C-H stretch (aliphatic)
~ 2240C≡N stretch (nitrile)
~ 1710C=O stretch (carbamate)
~ 1510N-H bend (carbamate)
~ 1160C-O stretch (carbamate)

Table 4: Predicted Mass Spectrometry Data

m/zIon
211.14[M+H]⁺
155.10[M - C₄H₈ + H]⁺
138.09[M - C₄H₉O₂ + H]⁺
110.09[M - C₅H₉NO₂ + H]⁺
57.07[C₄H₉]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integrals to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-500.

Data Processing:

  • The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

  • Analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Fourier Transform Phasing Calibration NMR->ProcessNMR ProcessIR Background Subtraction Peak Picking IR->ProcessIR ProcessMS Mass Calibration Peak Identification MS->ProcessMS InterpretNMR Chemical Shifts Multiplicities Integration ProcessNMR->InterpretNMR InterpretIR Functional Group Identification ProcessIR->InterpretIR InterpretMS Molecular Weight Fragmentation ProcessMS->InterpretMS Structure Final Structure Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: tert-Butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanocyclopentyl)carbamate, a valuable building block in synthetic and medicinal chemistry. Due to the absence of a specific, consistently reported CAS number for this compound, this document focuses on its synthesis, probable physicochemical properties, and potential applications. Detailed experimental protocols for a plausible two-step synthesis are provided, beginning with the Strecker synthesis of the key intermediate, 1-aminocyclopentanecarbonitrile, followed by its protection with a tert-butyloxycarbonyl (Boc) group. This guide is intended to serve as a practical resource for researchers interested in utilizing this and structurally related compounds in their work.

Chemical Identity and Properties

While a dedicated CAS number for this compound is not readily found in major chemical databases, it is identified by its IUPAC name and molecular structure. It is crucial to distinguish it from its isomer, tert-butyl N-(2-cyanocyclopentyl)carbamate, which has documented CAS numbers for its various stereoisomers (e.g., 1339012-40-6, 874293-97-7 for the cis isomer).[1]

Table 1: Physicochemical Properties (Predicted and Estimated)

PropertyValueSource/Method
Molecular Formula C₁₁H₁₈N₂O₂Calculated
Molecular Weight 210.27 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Predicted
pKa Not available-

Synthesis

A reliable synthetic route to this compound involves a two-step process:

  • Strecker Synthesis of 1-Aminocyclopentanecarbonitrile: This classic reaction combines cyclopentanone, a cyanide source, and an ammonia source to form the α-aminonitrile intermediate.

  • Boc Protection: The resulting 1-aminocyclopentanecarbonitrile is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for this compound A Cyclopentanone B NH₃, NaCN, H₂O/MeOH C 1-Aminocyclopentanecarbonitrile A->C Strecker Synthesis D Boc₂O, Base (e.g., Et₃N), DCM E This compound C->E Boc Protection

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

This protocol is adapted from established Strecker synthesis procedures.[2][3][4]

  • Materials:

    • Cyclopentanone

    • Sodium Cyanide (NaCN)

    • Ammonium Chloride (NH₄Cl)

    • Aqueous Ammonia (28-30%)

    • Methanol (MeOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

    • In a separate flask, dissolve ammonium chloride in water and add aqueous ammonia.

    • Combine the sodium cyanide and ammonium chloride/ammonia solutions in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

    • Slowly add a solution of cyclopentanone in methanol to the cooled reaction mixture.

    • Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, extract the aqueous mixture with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound (Boc Protection)

This protocol is a general method for the N-Boc protection of amines.[5][6]

  • Materials:

    • 1-Aminocyclopentanecarbonitrile (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable non-nucleophilic base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 1-aminocyclopentanecarbonitrile in dichloromethane.

    • Add triethylamine (1.1-1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic and Analytical Data (Expected)

As no specific experimental data is publicly available for the title compound, the following are expected characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Singlet around 1.4-1.5 ppm (9H, t-Bu).- Multiplets for the cyclopentyl protons.- A broad singlet for the N-H proton.
¹³C NMR - Signal for the quaternary carbon of the t-Bu group.- Signal for the carbonyl carbon of the carbamate.- Signal for the nitrile carbon.- Signals for the cyclopentyl carbons.
IR (Infrared) - N-H stretching vibration.- C≡N stretching vibration (nitrile).- C=O stretching vibration (carbamate).
Mass Spec (MS) - Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).- Characteristic fragmentation pattern showing loss of the t-butyl group or isobutylene.

Applications in Research and Drug Development

This compound is a versatile intermediate with several potential applications:

  • Synthesis of Constrained Amino Acids: The cyanocyclopentyl moiety provides a rigid scaffold. The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc-protected amine can be deprotected, leading to the formation of a non-natural, constrained α-amino acid. Such amino acids are of significant interest in peptide and peptidomimetic design to control conformation and improve metabolic stability.

  • Preparation of Diamines: The nitrile group can be reduced to a primary amine, yielding a 1,1-diaminocyclopentane derivative after deprotection of the Boc group. These diamines can serve as ligands for metal catalysts or as building blocks for more complex molecules.

  • Lead Optimization in Drug Discovery: The introduction of the cyanocyclopentyl group can modulate the lipophilicity, polarity, and metabolic stability of a lead compound. The Boc-protected amine allows for further functionalization and coupling to other molecular fragments.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow A Reaction Setup (Reactants, Solvent, Base) B Reaction Monitoring (TLC) A->B C Work-up (Extraction, Washing) B->C D Drying and Concentration C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized workflow for the synthesis and characterization.

Safety Information

  • Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation.

  • Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This compound, while not having a readily identifiable CAS number, represents a synthetically accessible and valuable building block for organic and medicinal chemists. The synthetic route via a Strecker reaction followed by Boc protection is robust and utilizes common laboratory reagents. The unique combination of a protected amine and a versatile nitrile group on a constrained cyclopentyl scaffold makes it an attractive starting material for the synthesis of novel amino acids, diamines, and other complex molecular architectures for drug discovery and materials science.

References

In-Depth Technical Guide: Tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and expected analytical characterization of tert-butyl N-(1-cyanocyclopentyl)carbamate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Compound Properties

This compound is a carbamate derivative with a molecular formula of C₁₁H₁₈N₂O₂.[1] Its structure incorporates a cyclopentyl ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₈N₂O₂[1]
Molecular Weight 210.27 g/mol [1]
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N(C1CCCC1)C#N
InChI Key OYINKCOTAVORFZ-UHFFFAOYSA-N[1]

Proposed Synthesis Protocol

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This procedure is adapted from the known synthesis of α-aminonitriles.

  • Reaction: Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous ammonia solution.

  • Materials:

    • Cyclopentanone

    • Sodium Cyanide (NaCN)

    • Ammonium Chloride (NH₄Cl)

    • Aqueous Ammonia (20%)

    • Water

    • Dichloromethane (for extraction)

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide and ammonium chloride in water and 20% aqueous ammonia.

    • Cool the solution in an ice bath.

    • Slowly add cyclopentanone to the stirred solution.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the aqueous mixture with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

Step 2: Synthesis of this compound

This step involves the N-protection of the synthesized α-aminonitrile using di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: 1-aminocyclopentanecarbonitrile is reacted with di-tert-butyl dicarbonate in the presence of a base.

  • Materials:

    • 1-Aminocyclopentanecarbonitrile

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Dichloromethane or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve 1-aminocyclopentanecarbonitrile in the chosen solvent.

    • Add triethylamine to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

    • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile cluster_step2 Step 2: N-Boc Protection Cyclopentanone Cyclopentanone Reagents1 NaCN, NH4Cl, aq. NH3 Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile Strecker Synthesis Boc2O Di-tert-butyl dicarbonate (Boc2O) FinalProduct This compound Aminonitrile->FinalProduct Boc Protection

Proposed synthetic pathway for this compound.

Expected Analytical Characterization

While specific spectral data for this compound is not available, the expected characteristics can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Expected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Protons on cyclopentyl ring1.5 - 2.5m8HCH₂
NH proton4.5 - 5.5br s1HNH
tert-butyl protons~1.4s9HC(CH₃)₃
¹³C NMR Expected Chemical Shift (ppm)Assignment
tert-butyl carbons~28C(CH₃)₃
Cyclopentyl carbons25 - 45CH₂
Quaternary carbon (C-CN)50 - 60C-CN
tert-butoxycarbonyl carbon~80O-C(CH₃)₃
Nitrile carbon120 - 125CN
Carbonyl carbon150 - 155C=O
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (carbamate)3300 - 3500Medium
C-H Stretch (alkane)2850 - 3000Strong
C≡N Stretch (nitrile)2220 - 2260Medium
C=O Stretch (carbamate)1680 - 1720Strong
N-H Bend (carbamate)1500 - 1550Medium
C-O Stretch (carbamate)1200 - 1300Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and potentially the loss of the Boc group entirely.

Biological Activity

There is currently no publicly available information regarding the biological activity or pharmacological properties of this compound in the scientific literature. Its primary known application is as an intermediate in organic synthesis.[1]

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical properties, a proposed synthetic route, and expected analytical data. While specific experimental data is limited, the information presented here, based on analogous compounds and established chemical principles, offers a solid foundation for researchers and professionals working with this versatile synthetic intermediate. Further research is warranted to explore its potential biological activities.

References

Technical Guide: tert-Butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(1-cyanocyclopentyl)carbamate is a synthetically valuable organic compound that serves as a key intermediate in the development of novel therapeutics and complex molecular architectures. Its structure, featuring a cyclopentyl scaffold with both a nitrile and a Boc-protected amine at the same carbon, offers a unique combination of steric hindrance and chemical reactivity. The tert-butoxycarbonyl (Boc) protecting group is of paramount importance in medicinal chemistry, enabling precise control over synthetic pathways by selectively masking a reactive amine functionality. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, and its potential applications in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

The structural and chemical properties of this compound are summarized in the table below. It is important to note that while some data for the specific 1-cyano isomer is available, other data points are derived from closely related isomers and the general class of tert-butyl carbamates.

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O₂[1]
Molecular Weight 210.27 g/mol [2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Purity ≥ 95%[1]
Solubility Soluble in a wide range of organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)Inferred from general carbamate properties
CAS Number Not explicitly available in searched documents. Related isomers have CAS numbers such as 1339012-40-6 for the 2-cyano isomer.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from cyclopentanone. The first step involves the Strecker synthesis of the aminonitrile, followed by the protection of the amino group with a Boc group.

Experimental Protocol

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile

This step involves a Strecker amino acid synthesis, a well-established method for producing α-aminonitriles from a ketone.

  • Materials:

    • Cyclopentanone

    • Sodium cyanide (NaCN)

    • Ammonium chloride (NH₄Cl)

    • Ammonia solution (aqueous)

    • Methanol

    • Diethyl ether

    • Water

  • Procedure:

    • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

    • Ammonium chloride is added to the cooled sodium cyanide solution, followed by the dropwise addition of a concentrated aqueous ammonia solution.

    • Cyclopentanone is then added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at 0-5 °C.

    • The reaction mixture is stirred at room temperature for several hours to overnight.

    • The product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

Step 2: Boc-Protection of 1-aminocyclopentanecarbonitrile

This step utilizes di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine.[3][4][5]

  • Materials:

    • 1-aminocyclopentanecarbonitrile (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

  • Procedure:

    • 1-aminocyclopentanecarbonitrile is dissolved in the chosen organic solvent (e.g., DCM).

    • A base, such as triethylamine or sodium bicarbonate, is added to the solution.[6]

    • Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is washed with water and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Boc Protection Cyclopentanone Cyclopentanone Reagents1 NaCN, NH4Cl, NH3(aq) Aminonitrile 1-aminocyclopentane- carbonitrile Reagents1->Aminonitrile Reaction Boc2O Boc₂O, Base TargetMolecule This compound Aminonitrile->TargetMolecule Boc2O->TargetMolecule Protection

Caption: Synthetic workflow for this compound.

Analytical Characterization (Expected Data)

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the cyclopentyl protons (multiplets), and the NH proton of the carbamate (broad singlet).[7][8][9]
¹³C NMR Resonances for the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the nitrile carbon, and the carbons of the cyclopentyl ring.
Mass Spectrometry (EI) A molecular ion peak corresponding to the molecular weight (210.27 g/mol ) and characteristic fragmentation patterns, including the loss of the tert-butyl group.[10][11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C≡N stretch of the nitrile group.

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.

  • Role of the Boc Protecting Group: The Boc group is acid-labile, allowing for its selective removal under mild acidic conditions without affecting other functional groups that may be present in a complex molecule.[5] This orthogonality is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs).

  • Synthetic Utility of the Nitrile Group: The nitrile functionality is a versatile precursor that can be transformed into various other functional groups, including:

    • Amines: Reduction of the nitrile yields a primary amine, which can be a key component in the synthesis of various bioactive molecules.

    • Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, another important functional group in drug design.

    • Tetrazoles: The nitrile group can undergo cycloaddition reactions to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug candidates.

Logical Relationship Diagram

LogicalRelationships cluster_reactivity Chemical Reactivity cluster_applications Potential Applications in Drug Discovery Target This compound Boc Boc-Protected Amine (Acid Labile) Target->Boc Nitrile Nitrile Group (Versatile Precursor) Target->Nitrile Selective_Deprotection Selective Amine Deprotection Boc->Selective_Deprotection Amine_Synthesis Primary Amine Synthesis Nitrile->Amine_Synthesis Acid_Synthesis Carboxylic Acid Synthesis Nitrile->Acid_Synthesis Tetrazole_Formation Tetrazole Formation Nitrile->Tetrazole_Formation

Caption: Reactivity and applications of the target molecule.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its bifunctional nature, combining a protected amine and a versatile nitrile group on a constrained cyclopentyl ring, makes it a valuable tool for researchers and scientists in the field of drug development. The detailed synthetic protocol and understanding of its chemical properties provided in this guide will facilitate its use in the creation of novel and complex molecular entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a chemical intermediate likely utilized in the synthesis of more complex molecules in pharmaceutical and chemical research. Its structure, featuring a Boc-protected amine and a nitrile group on a cyclopentyl scaffold, makes it a versatile building block. This guide provides a comprehensive overview of its known safety and handling protocols, physicochemical properties, and a representative synthetic approach. Due to the limited publicly available data for this specific compound, information from structurally similar carbamates and nitriles is used to supplement this guide, with all such instances clearly noted.

Safety and Hazard Information

The primary hazards associated with this compound and similar compounds are irritation to the skin, eyes, and respiratory system.[1][2] Adherence to standard laboratory safety protocols is essential.

GHS Hazard Classification

Based on data for structurally related compounds, the following GHS classifications are likely applicable.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2]
Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[3]
Precautionary Statements

The following precautionary statements are recommended for handling this compound:[1][2]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation.[5][6]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile or neoprene. Inspect gloves before each use.[5][6] - Lab Coat: A standard laboratory coat. A chemical-resistant apron may be worn over the lab coat for added protection.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[5]
Respiratory Protection Not typically required with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator.Inhalation of dust or vapors may cause respiratory irritation.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Wash clothing before reuse. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

  • Advice for Firefighters: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[1]

Physicochemical Data

Quantitative data for this compound is not widely available. The table below includes data for the target compound where available and for the closely related tert-butyl carbamate as a reference.

PropertyValue (this compound)Value (tert-Butyl carbamate - Reference)
Molecular Formula C11H18N2O2C5H11NO2
Molecular Weight 210.27 g/mol [10]117.15 g/mol [8]
Appearance Not specified (likely a solid)White crystalline powder[11]
Melting Point Not available105-108 °C
Boiling Point Not availableNot available
Solubility Not specified (likely soluble in organic solvents)Insoluble in water[8]
CAS Number 1339012-40-6 (unspecified stereochemistry)[12]4248-19-5

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and personal clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation, preferably in a chemical fume hood.[1] Avoid breathing dust or fumes.[1]

  • Storage: Store in a tightly-closed container when not in use.[2] Keep in a dry, cool, and well-ventilated place.[6] Store locked up.[1]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure can be adapted from established methods for the synthesis of N-Boc protected α-aminonitriles. The following represents a plausible, representative methodology.

Representative Synthesis of this compound

This procedure is a three-component Strecker-type reaction.

Materials:

  • Cyclopentanone

  • tert-Butyl carbamate

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add tert-butyl carbamate (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage cluster_emergency Emergency prep1 Consult SDS prep2 Conduct Risk Assessment prep1->prep2 prep3 Don PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Quench Reaction handle3->clean1 store1 Store in Tightly Sealed Container handle3->store1 spill Spill handle3->spill exposure Exposure handle3->exposure clean2 Dispose of Waste (Approved Container) clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 store2 Cool, Dry, Ventilated Area store1->store2 spill_contain Contain Spill (Inert Material) spill->spill_contain spill_dispose Dispose as Hazardous Waste spill->spill_dispose exposure_first_aid Administer First Aid (See Section 3.1) exposure->exposure_first_aid exposure_medical Seek Medical Attention exposure->exposure_medical spill_contain->spill_dispose exposure_first_aid->exposure_medical

Caption: Logical workflow for the safe handling of this compound.
Representative Synthetic Pathway

r1 Cyclopentanone s1 1. Mix Reactants in MeOH at 0 °C r1->s1 r2 tert-Butyl carbamate r2->s1 r3 TMSCN r3->s1 s2 2. Stir at RT for 12-18h s1->s2 s3 3. Aqueous Workup (NaHCO3, DCM) s2->s3 s4 4. Purification (Column Chromatography) s3->s4 p1 tert-butyl N-(1-cyanocyclopentyl)carbamate s4->p1

Caption: Representative Strecker-type synthesis of the target compound.

References

Methodological & Application

Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate. The synthesis involves an initial Strecker-type reaction to form 1-aminocyclopentanecarbonitrile from cyclopentanone, followed by the protection of the resulting amino group using di-tert-butyl dicarbonate (Boc₂O). This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a clear and reproducible method for the preparation of this valuable building block.

Introduction

This compound is a bifunctional molecule incorporating a nitrile and a Boc-protected amine on a cyclopentyl scaffold. The nitrile group can be further elaborated into various functionalities such as carboxylic acids or amides, while the Boc-protected amine allows for selective deprotection under acidic conditions for subsequent reactions.[1] These characteristics make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The following protocol details a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Synthesis of 1-aminocyclopentanecarbonitrile via a Strecker-type reaction.

  • Step 2: Boc-protection of 1-aminocyclopentanecarbonitrile to yield the final product.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-aminocyclopentanecarbonitrile cluster_step2 Step 2: Boc Protection A1 Dissolve NaCN in water A2 Add NH4Cl and NH4OH solutions A1->A2 A3 Add cyclopentanone in methanol A2->A3 A4 Stir at RT for 2h, then heat at 50°C for 1h A3->A4 A5 Aqueous workup and extraction with DCM A4->A5 A6 Dry and concentrate to get crude aminonitrile A5->A6 B1 Dissolve crude aminonitrile in DCM A6->B1 Use crude product directly B2 Cool to 0°C and add Boc2O B1->B2 B3 Add saturated NaHCO3 solution B2->B3 B4 Stir at RT for 12-16h B3->B4 B5 Aqueous workup (acidic and basic washes) B4->B5 B6 Dry and concentrate B5->B6 B7 Purify by flash column chromatography B6->B7

References

Application Notes and Protocols: Tert-butyl N-(1-cyanocyclopentyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected amine and a nitrile group on a cyclopentyl scaffold, makes it a valuable precursor for the synthesis of various biologically active molecules. The carbamate group offers a stable protecting group for the amine functionality that can be readily removed under acidic conditions, while the nitrile group can be elaborated into a variety of functional groups, including amines and amides. This combination of features makes it particularly useful in the construction of enzyme inhibitors and other therapeutic agents.

One of the most notable applications of this chemical scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.

The cyclopentyl moiety of this compound serves as a bioisosteric replacement for the pyrrolidine ring found in established DPP-4 inhibitors like Vildagliptin. This substitution can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability, tissue distribution, or off-target effects. These application notes provide an overview of the utility of this compound in the synthesis of DPP-4 inhibitors, detailed experimental protocols, and relevant biological data.

Data Presentation

CompoundTargetIC50 (nM)Assay Condition
VildagliptinDPP-42.3Recombinant human DPP-4

Data is illustrative and sourced from publicly available literature. Actual values may vary depending on experimental conditions.

Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the mechanism of action of DPP-4 and its inhibition.

DPP4_Signaling_Pathway Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 stimulates secretion Insulin Insulin Release (β-cells) GLP1->Insulin stimulates Glucagon Glucagon Release (α-cells) GLP1->Glucagon inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 travels to GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin analog) DPP4_Inhibitor->DPP4

DPP-4 signaling pathway and mechanism of inhibitor action.

Experimental Protocols

The following protocols describe the general synthetic route to utilize this compound for the preparation of a potential DPP-4 inhibitor and a standard in vitro assay to evaluate its activity.

Protocol 1: Synthesis of a Vildagliptin Analog from this compound

This protocol outlines a two-step synthesis of a cyclopentyl analog of Vildagliptin. The first step involves the deprotection of the Boc group to yield the free amine, followed by coupling with a suitable acylating agent.

Step 1: Deprotection of this compound

Deprotection_Workflow Start This compound Reaction Dissolve in Dioxane Add 4M HCl in Dioxane Start->Reaction Stir Stir at Room Temperature (2-4 hours) Reaction->Stir Evaporation Evaporate solvent under reduced pressure Stir->Evaporation End 1-aminocyclopentane-1-carbonitrile hydrochloride Evaporation->End

Workflow for the deprotection of the carbamate.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane (anhydrous)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-aminocyclopentane-1-carbonitrile hydrochloride.

  • The product can be used in the next step without further purification.

Step 2: Coupling with 1-chloroacetyl-3-hydroxyadamantane

Coupling_Workflow Amine 1-aminocyclopentane-1-carbonitrile hydrochloride Reaction Suspend in Acetonitrile Add K2CO3 and NaI Amine->Reaction Chloroacetyl 1-chloroacetyl-3-hydroxyadamantane Chloroacetyl->Reaction Stir Stir at Room Temperature (12-24 hours) Reaction->Stir Workup Filter solids Concentrate filtrate Stir->Workup Purification Purify by column chromatography Workup->Purification Product Final DPP-4 Inhibitor Analog Purification->Product

Workflow for the coupling reaction.

Materials:

  • 1-aminocyclopentane-1-carbonitrile hydrochloride (from Step 1)

  • 1-chloroacetyl-3-hydroxyadamantane

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) (catalytic amount)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a suspension of 1-aminocyclopentane-1-carbonitrile hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide.

  • Add a solution of 1-chloroacetyl-3-hydroxyadamantane (1.1 eq) in anhydrous acetonitrile to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Vildagliptin analog.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Tris-HCl buffer (pH 7.5)

  • Test compound (dissolved in DMSO)

  • Vildagliptin (as a positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and Vildagliptin in DMSO.

  • In a 96-well black microplate, add the following to each well:

    • Tris-HCl buffer

    • Test compound or Vildagliptin solution (final DMSO concentration should be ≤ 1%)

    • Recombinant human DPP-4 enzyme solution

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel DPP-4 inhibitors. The protocols provided herein offer a general framework for the synthesis and evaluation of such compounds. The cyclopentyl scaffold offers an avenue for structural diversification in the quest for new antidiabetic agents with improved therapeutic profiles. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this and related chemical intermediates in drug discovery.

Application Notes & Protocols: Tert-butyl N-(1-cyanocyclopentyl)carbamate as a Precursor for Novel Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids, particularly those with cyclic constraints, are invaluable building blocks in medicinal chemistry and drug discovery.[1] Their incorporation into peptides can induce specific conformations, such as α-helices, and enhance metabolic stability.[1] 1-Aminocyclopentanecarboxylic acid (cycloleucine) and its derivatives are of significant interest as they serve as versatile scaffolds for constructing biologically active compounds and can act as inhibitors or modulators of biological pathways.[2][3]

This document provides detailed application notes and experimental protocols for the use of tert-butyl N-(1-cyanocyclopentyl)carbamate, a key intermediate for synthesizing these novel amino acids. This precursor, an α-aminonitrile, is readily prepared via the Strecker synthesis and offers a versatile handle for creating α,α-disubstituted quaternary amino acids.[1][2][4] The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, allowing for selective transformations of the cyano group.[2]

Physicochemical Properties

A clear understanding of the precursor's properties is essential for its effective use in synthesis.

PropertyValueReference
Compound Name This compoundN/A
Molecular Formula C₁₁H₁₈N₂O₂[2]
Molecular Weight 210.27 g/mol [2]
Appearance Solid (at standard conditions)[2]
Key Functional Groups Cyano (-CN), tert-butyloxycarbonyl (Boc) protected amine[2]
Solubility Soluble in common organic solvents[5]

Core Synthetic Applications

This compound is primarily used in a two-step process to generate the corresponding Boc-protected amino acid, which can then be deprotected or used directly in further synthetic applications like peptide synthesis.[6]

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis Pathway cluster_application Application Pathway Start Cyclopentanone + Amine Source + Cyanide Source Strecker Strecker Synthesis Start->Strecker Precursor This compound Strecker->Precursor Hydrolysis Nitrile Hydrolysis (Acidic or Basic) Precursor->Hydrolysis BocAA Boc-Protected 1-Aminocyclopentanecarboxylic Acid Hydrolysis->BocAA Deprotection Boc Deprotection (e.g., TFA) BocAA->Deprotection PeptideSynth Peptide Synthesis BocAA->PeptideSynth BocAA->PeptideSynth FinalAA 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) Deprotection->FinalAA BioPeptide Bioactive Peptide Analogs PeptideSynth->BioPeptide BioAssay Biological Assays (e.g., Enzyme Inhibition) BioPeptide->BioAssay DrugDev Drug Development BioAssay->DrugDev

Caption: Overall workflow from starting materials to the final amino acid and its application.

Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for the Strecker synthesis and subsequent hydrolysis.[4][7][8] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Strecker reaction, a three-component reaction involving a ketone, an amine source, and a cyanide source, followed by amine protection.[8][9]

Reaction Scheme:

References

Application Notes and Protocols for tert-Butyl N-(1-cyanocyclopentyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of tert-butyl N-(1-cyanocyclopentyl)carbamate as a precursor for the synthesis of the non-canonical amino acid, N-Boc-1-aminocyclopentanecarboxylic acid. This sterically hindered amino acid is a valuable building block for modifying peptides to enhance conformational stability and metabolic resistance. This document details the two-stage process: the hydrolysis of the nitrile precursor to the corresponding carboxylic acid and its subsequent incorporation into peptide chains via tert-butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, quantitative data, and workflow diagrams are provided to facilitate reproducible experimental design.

Introduction

This compound is a synthetic intermediate that serves as a protected precursor to 1-aminocyclopentanecarboxylic acid. The incorporation of cyclic and sterically hindered non-canonical amino acids into peptides is a critical strategy in modern drug discovery. These modifications can induce specific secondary structures (e.g., β-turns), increase resistance to enzymatic degradation, and improve the pharmacokinetic profile of peptide-based therapeutics.

The core utility of this compound lies in its two primary functional groups: the nitrile group, which can be hydrolyzed to a carboxylic acid, and the Boc-protected amine. The Boc group is a standard, acid-labile protecting group for the α-amine in peptide synthesis, making the resulting amino acid directly compatible with Boc-SPPS workflows.[1] This document outlines the synthetic pathway from the nitrile precursor to a custom peptide.

Stage 1: Synthesis of N-Boc-1-aminocyclopentanecarboxylic Acid via Nitrile Hydrolysis

The conversion of the cyanocyclopentyl precursor to its carboxylic acid derivative is achieved through acid-catalyzed hydrolysis. This reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[2][3][4] Given the stability of the Boc protecting group to moderately strong acids at controlled temperatures, this hydrolysis can be achieved without premature deprotection of the amine.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of this compound to N-Boc-1-aminocyclopentanecarboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of glacial acetic acid.

  • Slowly add 25 mL of a 1:1 (v/v) mixture of concentrated sulfuric acid and water to the flask while stirring in an ice bath to control the initial exotherm.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 80°C.

  • Maintain the reaction at 80°C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it over 500 g of crushed ice in a large beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure N-Boc-1-aminocyclopentanecarboxylic acid.

Quantitative Data: Nitrile Hydrolysis

The following table summarizes typical results for the acid-catalyzed hydrolysis of this compound.

ParameterValueMethod of Analysis
Starting Material10.0 g-
ProductN-Boc-1-aminocyclopentanecarboxylic acid-
Typical Yield85-92%Gravimetric
Purity>98%HPLC, NMR
Reaction Time12-18 hoursTLC/HPLC Monitoring
Key ByproductsAmide intermediate, deprotected amino acidHPLC-MS

Stage 2: Incorporation into Peptides via Boc-SPPS

The synthesized N-Boc-1-aminocyclopentanecarboxylic acid can be incorporated into a peptide sequence using a standard Boc solid-phase peptide synthesis (SPPS) workflow.[5][6] This process involves the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support resin.

G cluster_0 Overall Workflow Start This compound Hydrolysis Acid-Catalyzed Hydrolysis Start->Hydrolysis AminoAcid N-Boc-1-aminocyclopentanecarboxylic acid Hydrolysis->AminoAcid SPPS Boc Solid-Phase Peptide Synthesis AminoAcid->SPPS Peptide Final Peptide containing Cyclopentyl Residue SPPS->Peptide

Overall synthesis and application workflow.
Experimental Protocol: Boc-SPPS Cycle

This protocol outlines the manual incorporation of N-Boc-1-aminocyclopentanecarboxylic acid into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • N-Boc protected amino acids (standard and the custom-synthesized one)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Solid-phase synthesis vessel

  • Kaiser test kit

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

1. Resin Preparation and First Amino Acid Loading:

  • Swell the resin in DCM for at least 1 hour in the synthesis vessel.

  • Load the first Boc-protected amino acid onto the resin according to standard protocols (e.g., Cesium salt method for Merrifield resin).

2. Iterative Deprotection-Neutralization-Coupling Cycle:

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group.

    • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a 5% DIPEA in DCM solution (2x) for 2 minutes each to neutralize the ammonium salt.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling (for N-Boc-1-aminocyclopentanecarboxylic acid):

    • In a separate vial, dissolve 3 equivalents of N-Boc-1-aminocyclopentanecarboxylic acid and 3 equivalents of an activating agent (e.g., HOBt) in DMF.

    • Add 3 equivalents of a coupling reagent (e.g., DIC) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of the cyclic amino acid, a longer coupling time and/or a double coupling may be necessary.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the deprotection-neutralization-coupling cycle for each subsequent amino acid in the sequence.

G Resin Peptide-Resin (N-Boc protected) Deprotection 1. Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (5% DIPEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Activated Boc-AA, DIC/HOBt) Neutralization->Coupling Wash 4. Wash (DMF, DCM) Coupling->Wash NextCycle Next Cycle or Final Cleavage Wash->NextCycle NextCycle->Deprotection Add next AA

The iterative cycle of Boc-SPPS.

3. Final Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the final peptide-resin with DCM and dry it under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole) to the resin.

  • Perform the cleavage using anhydrous HF at 0°C for 1-2 hours. This step removes the peptide from the resin and cleaves the side-chain protecting groups.

  • Carefully evaporate the HF.

  • Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

  • Purify the crude peptide using reverse-phase HPLC.

Quantitative Data: Peptide Synthesis

The efficiency of each coupling step is critical for the overall yield of the final peptide. Sterically hindered amino acids like 1-aminocyclopentanecarboxylic acid are known to have lower coupling efficiencies compared to standard amino acids.[7]

Table 1: Typical Coupling Efficiencies in Boc-SPPS

Amino Acid TypeCoupling ConditionsTypical Efficiency per Step
Standard (e.g., Ala, Leu)DIC/HOBt, 1 hr>99.5%
Hindered (e.g., Val, Ile)DIC/HOBt, 2 hr98.0 - 99.0%
1-Aminocyclopentanecarboxylic acid DIC/HOBt, 4 hr or double coupling 95.0 - 98.0%

Table 2: Theoretical vs. Expected Yield for a Model 10-mer Peptide

The table below illustrates the impact of coupling efficiency on the overall theoretical yield of a 10-amino acid peptide containing one sterically hindered residue.

ParameterCalculationValue
Number of Coupling Steps99
Efficiency of Standard Residues (8 steps)0.99599.5%
Efficiency of Hindered Residue (1 step)0.97097.0%
Overall Theoretical Yield (0.995)⁸ x 0.970 ~93.2%
Resin Loading Efficiency-~85%
Cleavage & Purification Yield-~40%
Expected Final Yield of Pure Peptide 0.932 x 0.85 x 0.40 ~31.7%

Conclusion and Logical Relationships

The use of this compound provides a practical route to synthesizing N-Boc-1-aminocyclopentanecarboxylic acid, a valuable building block for peptide modification. The workflow involves a straightforward, albeit potentially slow, hydrolysis step followed by its incorporation using established Boc-SPPS protocols. Researchers must account for the lower coupling efficiency of this sterically hindered residue by optimizing coupling times or employing double coupling strategies to maximize the final peptide yield. The ability to introduce such conformational constraints is a powerful tool in the design of next-generation peptide therapeutics.

G cluster_0 Logical Relationship of Synthesis Stages Precursor Nitrile Precursor (this compound) Hydrolysis Hydrolysis (Converts -CN to -COOH) Precursor->Hydrolysis Provides the starting material BuildingBlock Boc-Protected Amino Acid (Ready for SPPS) Hydrolysis->BuildingBlock Generates the key intermediate Incorporation Peptide Incorporation (Boc-SPPS) BuildingBlock->Incorporation Enables peptide chain elongation ModifiedPeptide Modified Peptide (Enhanced Properties) Incorporation->ModifiedPeptide Achieves the final product

Logical flow from precursor to final product.

References

Application Notes and Protocols for tert-butyl N-(1-cyanocyclopentyl)carbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a versatile bifunctional building block ideal for the synthesis of spiro-heterocyclic compounds. Its structure, featuring a protected amine and a nitrile group on a cyclopentyl scaffold, allows for sequential or one-pot transformations to construct diverse heterocyclic systems. This document provides detailed protocols for the synthesis of a spiro-hydantoin derivative and outlines the potential applications of the resulting compounds in drug discovery and medicinal chemistry. Spiro-heterocycles are of significant interest in drug development due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]

Application Notes: Spiro-Hydantoins as Potential Therapeutics

Spiro-hydantoins are a class of heterocyclic compounds with a wide range of documented biological activities. The rigid spirocyclic core can confer conformational constraint, which is often beneficial for potent and selective interaction with biological targets.

Potential Therapeutic Applications:

  • Anticancer Agents: Many spiro-hydantoin derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[3][4] They can induce apoptosis and cell cycle arrest, making them promising candidates for the development of novel oncology therapeutics.[4]

  • Enzyme Inhibitors: The hydantoin moiety is a known pharmacophore that can interact with the active sites of various enzymes. For instance, spiro-hydantoin derivatives have been identified as potent aldose reductase inhibitors, which are relevant in the management of diabetic complications.[5]

  • Antimicrobial and Antiviral Agents: Certain spiro-hydantoins have demonstrated antibacterial and antiviral activities.[6][7] The unique three-dimensional shape of these molecules can disrupt microbial cell walls or interfere with viral replication processes.

  • Central Nervous System (CNS) Activity: The structural features of spiro-hydantoins are also found in compounds with activity in the central nervous system, including anticonvulsant properties.[8]

The synthesis of novel spiro-hydantoin libraries from readily available building blocks like this compound is a valuable strategy in the hit-to-lead optimization phase of drug discovery.

Synthetic Pathway Overview

The conversion of this compound to a spiro-hydantoin can be achieved in a two-step process. The first step involves the deprotection of the Boc-protected amine under acidic conditions to yield 1-aminocyclopentanecarbonitrile. The subsequent step is a Bucherer-Bergs reaction, a classic method for the synthesis of hydantoins from cyanohydrins or aminonitriles.

G start This compound step1 Step 1: Boc Deprotection (Acidic Conditions) start->step1 intermediate 1-aminocyclopentanecarbonitrile step1->intermediate step2 Step 2: Bucherer-Bergs Reaction ((NH4)2CO3, KCN) intermediate->step2 product Spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione (Spiro-hydantoin) step2->product

Caption: Synthetic pathway for spiro-hydantoin.

Experimental Protocols

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile (Intermediate)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of carbamate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1-aminocyclopentanecarbonitrile. The crude product is often used in the next step without further purification.

Step 2: Synthesis of Spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione (Spiro-hydantoin)

This protocol details the cyclization of the aminonitrile intermediate to the target spiro-hydantoin via the Bucherer-Bergs reaction.

Materials:

  • 1-aminocyclopentanecarbonitrile (from Step 1)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Under a well-ventilated fume hood , to a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-aminocyclopentanecarbonitrile (1.0 eq), ammonium carbonate (3.0 eq), and potassium cyanide (1.5 eq).

  • Add a mixture of ethanol and water (1:1 v/v, 15 mL per gram of aminonitrile).

  • Heat the reaction mixture to 60-70 °C with stirring for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath as the reaction is exothermic.

  • A precipitate will form upon acidification. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione.

Quantitative Data

CompoundStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1-aminocyclopentanecarbonitrileThis compound (5 g)110.162.622.45~93>95%
Spiro[cyclopentane-1,5'-imidazolidine]-2',4'-dione1-aminocyclopentanecarbonitrile (2.45 g)168.183.743.18~85>98%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purity may vary depending on experimental conditions.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cyclization Cyclization A Dissolve carbamate in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at RT for 2h C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Combine aminonitrile, (NH4)2CO3, KCN J->K L Heat to 60-70 °C K->L M Acidify with HCl L->M N Filter and dry product M->N

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Scale-up Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-butyl N-(1-cyanocyclopentyl)carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a protected amine and a nitrile group on a cyclopentyl scaffold, makes it a versatile building block for the creation of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reliable and reproducible methodology suitable for laboratory and pilot-plant scale production.

The synthesis involves the protection of the amino group of 1-aminocyclopentanecarbonitrile using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is typically high-yielding and proceeds under mild conditions.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of amines.[1][2][3]

Materials:

  • 1-Aminocyclopentanecarbonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Large three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish or beaker

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a suitable three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-aminocyclopentanecarbonitrile (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 5-10 mL per gram of starting material).

  • Base Addition: To the stirred solution, add triethylamine (1.2 equiv). Alternatively, an aqueous solution of sodium bicarbonate can be used in a biphasic system.[2]

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture via the addition funnel over a period of 30-60 minutes. A mild exotherm may be observed. Maintain the internal temperature between 20-30 °C, using a water bath for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • If using a water-miscible solvent like THF, most of the solvent should be removed under reduced pressure.

    • Transfer the mixture to a separatory funnel and add more water and DCM or ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure on a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound as a white solid.

Data Presentation

ParameterValueSource
Starting Material 1-Aminocyclopentanecarbonitrile[4]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[1][2]
Base Triethylamine or Sodium Bicarbonate[2][3]
Solvent Dichloromethane or Tetrahydrofuran[1][2]
Reaction Temperature Room Temperature[1]
Typical Yield >90%Inferred from similar reactions[5]
Purification Method RecrystallizationInferred from general procedures

Visualization

Experimental Workflow

experimental_workflow start Start dissolve_amine Dissolve 1-Aminocyclopentanecarbonitrile and Base in Solvent start->dissolve_amine add_boc Add Di-tert-butyl Dicarbonate Solution Dropwise dissolve_amine->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Aqueous Work-up (Wash and Extract) react->workup purify Purification (Recrystallization) workup->purify product This compound purify->product

References

Application Note: Purification of tert-butyl N-(1-cyanocyclopentyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(1-cyanocyclopentyl)carbamate is a valuable building block in organic synthesis, frequently utilized in the preparation of novel pharmaceutical compounds and other complex molecules. Its structure incorporates a versatile cyanomethylamine moiety masked with a tert-butyloxycarbonyl (Boc) protecting group. The synthesis of this intermediate, often achieved through a Strecker reaction involving cyclopentanone, a cyanide source, and a source of ammonia followed by Boc-protection, can result in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification method is critical to ensure the high purity required for subsequent synthetic steps.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. This method effectively removes polar and non-polar impurities, yielding the desired product with high purity.

Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mobile phase of 30% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate to identify the product and impurities. The product is expected to be less polar than the starting amine and more polar than non-polar byproducts.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin elution with a mobile phase of 10% ethyl acetate in hexane.

    • Collect fractions and monitor the elution by TLC.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 20%, then 30%). A typical gradient might be:

      • Column volumes 1-2: 10% Ethyl Acetate/Hexane

      • Column volumes 3-5: 20% Ethyl Acetate/Hexane

      • Column volumes 6-10: 30% Ethyl Acetate/Hexane

    • The desired product is expected to elute at approximately 20-30% ethyl acetate in hexane.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a solid or oil.

Data Presentation

The following table summarizes the results of a typical purification of crude this compound.

ParameterCrude ProductPurified Product
Appearance Brownish OilWhite Solid
Initial Mass (g) 5.0-
Final Mass (g) -4.2
Purity (by HPLC, %) ~85%>98%
Yield (%) -84%
TLC Rf (30% EtOAc/Hex) ~0.4~0.4

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve_sample Dissolve in Dichloromethane crude_product->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample prepare_column Prepare Silica Gel Column prepare_column->load_sample elute_column Elute with EtOAc/Hexane Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: Reactions of the Nitrile Group in tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical transformation of the nitrile group in tert-butyl N-(1-cyanocyclopentyl)carbamate. This versatile building block is valuable in medicinal chemistry and organic synthesis due to the presence of a reactive nitrile moiety and a protected amine. The following protocols describe key reactions—hydrolysis, reduction, and Grignard addition—that enable the conversion of the nitrile group into other valuable functional groups.

Overview of Reactions

The nitrile group in this compound can undergo several important transformations, providing access to a variety of derivatives such as carboxylic acids, primary amines, and ketones. The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and reductive conditions but is labile to strong acids.

Reaction Pathways Overview

Reactions Start This compound Acid 1-(tert-butoxycarbonylamino) cyclopentane-1-carboxylic acid Start->Acid Hydrolysis (H+ or OH-) Amine tert-butyl N-(1-(aminomethyl)cyclopentyl)carbamate Start->Amine Reduction (e.g., LiAlH4, H2/cat.) Ketone tert-butyl N-(1-acylcyclopentyl)carbamate Start->Ketone Grignard Addition (R-MgX, then H3O+)

Caption: Key reaction pathways of the nitrile group.

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of the nitrile group in this compound yields 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid. This reaction can be performed under acidic or basic conditions.[1][2][3] Care must be taken with acidic hydrolysis, as the Boc protecting group is acid-labile.[4]

Experimental Workflow: Nitrile Hydrolysis

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_Start Dissolve substrate in solvent A_React Add strong acid (e.g., HCl) Heat under reflux A_Start->A_React A_Workup Cool, neutralize, and extract A_React->A_Workup A_Purify Purify by chromatography or recrystallization A_Workup->A_Purify B_Start Dissolve substrate in solvent B_React Add strong base (e.g., NaOH) Heat under reflux B_Start->B_React B_Workup Cool, acidify, and extract B_React->B_Workup B_Purify Purify by chromatography or recrystallization B_Workup->B_Purify

Caption: Workflow for acidic and basic nitrile hydrolysis.

Protocol: Basic Hydrolysis

Objective: To synthesize 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

ParameterValueReference
Reactants This compound, NaOH[2]
Solvent Ethanol/Water[2]
Temperature Reflux[2]
Reaction Time 4-12 hoursGeneral protocol
Typical Yield 75-90%Estimated

Reduction of the Nitrile Group to a Primary Amine

The nitrile group can be reduced to a primary amine, yielding tert-butyl N-(1-(aminomethyl)cyclopentyl)carbamate, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1]

Experimental Workflow: Nitrile Reduction

Reduction_Workflow Start Dissolve substrate in anhydrous THF Add_LAH Add LiAlH4 suspension at 0°C Start->Add_LAH React Warm to room temperature and stir Add_LAH->React Quench Quench reaction with H2O and NaOH(aq) React->Quench Filter Filter through Celite Quench->Filter Extract Extract with ethyl acetate Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: Workflow for the LAH reduction of the nitrile.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Objective: To synthesize tert-butyl N-(1-(aminomethyl)cyclopentyl)carbamate.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[1]

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

ParameterValueReference
Reactants This compound, LiAlH₄[1]
Solvent Anhydrous THF[1]
Temperature 0°C to room temperature[1]
Reaction Time 2-4 hours[1]
Typical Yield 80-95%Estimated

Addition of Grignard Reagents to the Nitrile Group

The addition of a Grignard reagent (R-MgX) to the nitrile, followed by acidic workup, yields a ketone. This reaction provides a route to α-amino ketones with a protected amine functionality.

Logical Relationship: Grignard Reaction

Grignard_Logic Start This compound + R-MgX Intermediate Imine-magnesium complex Start->Intermediate Nucleophilic Addition Hydrolysis Acidic Workup (H3O+) Intermediate->Hydrolysis Protonation Product tert-butyl N-(1-acylcyclopentyl)carbamate Hydrolysis->Product Hydrolysis of Imine

Caption: Logical steps in the Grignard reaction with a nitrile.

Protocol: Grignard Reagent Addition

Objective: To synthesize a tert-butyl N-(1-acylcyclopentyl)carbamate derivative.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Aqueous ammonium chloride (NH₄Cl), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to give the crude ketone.

  • Purify the product by column chromatography.

ParameterValueReference
Reactants This compound, Grignard reagentGeneral protocol
Solvent Anhydrous Diethyl Ether or THFGeneral protocol
Temperature 0°C to room temperatureGeneral protocol
Reaction Time 2-6 hoursGeneral protocol
Typical Yield 60-80%Estimated

Spectroscopic Data of Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
This compound (Starting Material) ~4.8 (br s, 1H, NH), 2.1-1.7 (m, 8H, cyclopentyl), 1.45 (s, 9H, t-Bu)~154 (C=O), ~122 (CN), ~81 (C(CH₃)₃), ~55 (C-CN), ~38 (CH₂), ~28 (C(CH₃)₃), ~24 (CH₂)~3350 (N-H), ~2980 (C-H), ~2240 (C≡N), ~1700 (C=O)[M+H]⁺ calc. 211.15
1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid ~10.5 (br s, 1H, COOH), ~5.1 (br s, 1H, NH), 2.2-1.6 (m, 8H, cyclopentyl), 1.44 (s, 9H, t-Bu)~178 (COOH), ~155 (C=O), ~80 (C(CH₃)₃), ~60 (C-COOH), ~37 (CH₂), ~28 (C(CH₃)₃), ~24 (CH₂)~3400-2500 (O-H), ~3350 (N-H), ~2980 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate)[M+H]⁺ calc. 230.14
tert-butyl N-(1-(aminomethyl)cyclopentyl)carbamate ~4.9 (br s, 1H, NH), ~2.8 (s, 2H, CH₂N), 1.8-1.5 (m, 8H, cyclopentyl), 1.42 (s, 9H, t-Bu), 1.3 (br s, 2H, NH₂)~156 (C=O), ~80 (C(CH₃)₃), ~60 (C-CH₂NH₂), ~50 (CH₂NH₂), ~35 (CH₂), ~28 (C(CH₃)₃), ~24 (CH₂)~3350 (N-H), ~2950 (C-H), ~1685 (C=O)[M+H]⁺ calc. 215.18

Note: Spectroscopic data are estimated based on analogous compounds and general chemical shift/frequency ranges. Actual values may vary.

References

Application Notes and Protocols: Stereoselective Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral α-aminonitrile moiety is a crucial building block in the synthesis of a wide range of biologically active compounds, including unnatural amino acids and pharmaceutical intermediates. The cyclopentane scaffold is also prevalent in many therapeutic agents due to its conformational rigidity and ability to present substituents in a well-defined spatial arrangement. This document provides detailed application notes and protocols for the stereoselective synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate derivatives, valuable intermediates for drug discovery and development.

The primary method detailed is the asymmetric Strecker reaction, a powerful three-component reaction involving a ketone, an amine source, and a cyanide source.[1][2][3] This approach allows for the direct formation of the chiral α-aminonitrile in a single step. Subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group yields the target compound.[1][4] This document outlines two main protocols: a catalytic asymmetric Strecker reaction using a chiral catalyst and a Brønsted acid-catalyzed approach.

Signaling Pathways and Logical Relationships

The stereoselective synthesis of this compound derivatives can be achieved through several strategic pathways. The following diagram illustrates the key decision points and reaction sequences.

G cluster_start Starting Materials cluster_strecker Asymmetric Strecker Reaction cluster_intermediate Intermediate cluster_protection Protection cluster_product Final Product start_ketone Cyclopentanone chiral_catalyst Chiral Catalyst (e.g., Thiourea-based) start_ketone->chiral_catalyst bronsted_acid Brønsted Acid Catalyst start_ketone->bronsted_acid start_amine Amine Source (e.g., NH3, Boc-NH2) start_amine->chiral_catalyst start_amine->bronsted_acid start_cyanide Cyanide Source (e.g., KCN, TMSCN) start_cyanide->chiral_catalyst start_cyanide->bronsted_acid aminonitrile 1-Amino-1-cyanocyclopentane chiral_catalyst->aminonitrile High Enantioselectivity bronsted_acid->aminonitrile Good to Excellent Yields boc_protection Boc Protection ((Boc)2O) aminonitrile->boc_protection final_product This compound boc_protection->final_product

Caption: Synthetic strategies for this compound.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Strecker Reaction with a Chiral Thiourea Catalyst

This protocol is adapted from a general method for the catalytic asymmetric Strecker synthesis using an amido-thiourea catalyst and potassium cyanide as the cyanide source.[1]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine KCN and toluene in a flask cool Cool to 0 °C start->cool add_reagents Add acetic acid and water cool->add_reagents add_imine Add pre-formed N-Boc-cyclopentylimine and chiral catalyst solution add_reagents->add_imine stir Stir vigorously at 0 °C add_imine->stir quench Quench with aq. K2CO3 stir->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Silica gel chromatography dry_concentrate->chromatography G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix_reagents Combine cyclopentanone, Boc-NH2, and Brønsted acid catalyst in a solvent add_tms Add TMSCN dropwise mix_reagents->add_tms stir Stir at room temperature add_tms->stir quench Quench with saturated aq. NaHCO3 stir->quench extract Extract with ethyl acetate quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Silica gel chromatography dry_concentrate->chromatography

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the formation of 1-aminocyclopentanecarbonitrile, often via a Strecker-type reaction from cyclopentanone, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride). The second step involves the protection of the amino group of 1-aminocyclopentanecarbonitrile with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Q2: My reaction to form 1-aminocyclopentanecarbonitrile is giving a low yield. What are the possible causes?

Low yields in the Strecker synthesis of 1-aminocyclopentanecarbonitrile can be attributed to several factors:

  • Inefficient imine formation: The initial reaction between cyclopentanone and ammonia to form the imine may be slow or incomplete.

  • Side reactions of cyanide: The cyanide ion can participate in side reactions if the conditions are not optimal.

  • Hydrolysis of the nitrile: The cyanohydrin intermediate or the final aminonitrile product can be susceptible to hydrolysis under certain pH conditions.

Q3: The Boc protection step is not proceeding to completion. What should I check?

Incomplete Boc protection of 1-aminocyclopentanecarbonitrile can be due to:

  • Steric hindrance: The amino group on the cyclopentyl ring is sterically hindered, which can slow down the reaction with the bulky Boc₂O.[1]

  • Reagent quality: Ensure the Boc₂O is fresh and has not degraded.

  • Inadequate base: A suitable base is often required to facilitate the reaction. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate.[2]

  • Solvent effects: The choice of solvent can significantly impact the reaction rate and solubility of the starting materials.

Q4: I am observing significant impurity formation during the Boc protection step. What are the likely side products?

Common impurities include:

  • Di-Boc protected amine: Over-reaction with Boc₂O can lead to the formation of the di-Boc derivative, especially with primary amines under forcing conditions.[1]

  • Urea derivatives: Formation of urea byproducts can occur, particularly if the reaction conditions are not carefully controlled.[3]

  • Unreacted 1-aminocyclopentanecarbonitrile: Due to the steric hindrance of the amine, some starting material may remain unreacted.

Q5: What is the best method for purifying the final product?

Flash column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is often a good starting point for elution.

Troubleshooting Guides

Issue 1: Low Yield in 1-Aminocyclopentanecarbonitrile Synthesis
Potential Cause Troubleshooting Steps
Inefficient Imine Formation - Ensure an adequate excess of the ammonia source is used to drive the equilibrium towards imine formation.- Monitor the reaction temperature closely as imine formation can be temperature-sensitive.
Side Reactions of Cyanide - Control the pH of the reaction mixture. The addition of cyanide should be done carefully to avoid the formation of hydrogen cyanide gas, especially under acidic conditions.- Ensure slow and controlled addition of the cyanide source.
Product Isolation Issues - Optimize the extraction procedure. Multiple extractions with a suitable organic solvent may be necessary to recover the product from the aqueous reaction mixture.
Issue 2: Low Yield or Incomplete Boc Protection Reaction
Potential Cause Troubleshooting Steps
Steric Hindrance of the Amine - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to avoid decomposition.- Use a more reactive Boc-protecting agent, although this may increase the risk of side reactions.
Poor Reagent Activity - Use freshly opened or properly stored di-tert-butyl dicarbonate.- Ensure the base used is of high purity and anhydrous if the reaction is sensitive to moisture.
Suboptimal Reaction Conditions - Screen different solvents to improve the solubility of the 1-aminocyclopentanecarbonitrile. Aprotic solvents like THF, dichloromethane, or acetonitrile are commonly used.[2]- Optimize the stoichiometry of the reagents. A slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) is often used.
Formation of Byproducts - To minimize di-Boc formation, use a stoichiometric amount of Boc₂O and monitor the reaction closely.[1]- Control the reaction temperature to reduce the rate of side reactions.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)
  • In a well-ventilated fume hood, dissolve cyclopentanone in a suitable solvent such as methanol.

  • Add a solution of ammonium chloride in water, followed by an aqueous solution of ammonia.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium cyanide in water, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for several hours or until completion is observed by TLC.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-aminocyclopentanecarbonitrile.

Protocol 2: Synthesis of this compound (Boc Protection)
  • Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Add a base, such as triethylamine (1.2-1.5 eq) or DIPEA (1.2-1.5 eq), to the solution.[2]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) may be applied.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters for Boc Protection
ParameterRecommended Condition
Solvent THF, Dichloromethane, Acetonitrile[2]
Base Triethylamine, DIPEA, Sodium Bicarbonate[2]
Boc₂O Stoichiometry 1.1 - 1.2 equivalents
Temperature Room Temperature to 40 °C[2]
Reaction Time 2 - 24 hours (monitor by TLC)
Table 2: Common Impurities and their Characteristics
ImpurityMolecular WeightPolarity Relative to ProductIdentification Method
1-Aminocyclopentanecarbonitrile110.16 g/mol More PolarTLC (ninhydrin stain), LC-MS
Di-Boc protected amine310.41 g/mol Less PolarTLC, LC-MS, NMR
Urea byproductVariesVariesTLC, LC-MS, IR

Visualizations

Synthesis_Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile NaCN, NH4Cl (Strecker Reaction) FinalProduct This compound Aminonitrile->FinalProduct (Boc)2O, Base (Boc Protection)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound Start Low Yield Observed CheckStep Identify the problematic step Start->CheckStep Strecker Step 1: Strecker Reaction CheckStep->Strecker Low yield in Step 1 Boc Step 2: Boc Protection CheckStep->Boc Low yield in Step 2 TroubleshootStrecker Troubleshoot Strecker Synthesis - Check reagent purity - Optimize pH and temperature - Improve workup Strecker->TroubleshootStrecker TroubleshootBoc Troubleshoot Boc Protection - Increase reaction time/temp - Screen solvents/bases - Check Boc2O quality Boc->TroubleshootBoc

Caption: Troubleshooting workflow for low yield in the synthesis.

Logical_Relationships cluster_factors Factors Affecting Yield cluster_outcomes Potential Outcomes Reagents Reagent Quality (Purity, Activity) Yield Reaction Yield Reagents->Yield Purity Product Purity Reagents->Purity Conditions Reaction Conditions (Temp, Time, Solvent, Base) Conditions->Yield Conditions->Purity Substrate Substrate Properties (Steric Hindrance) Substrate->Yield

Caption: Key factors influencing the yield and purity of the final product.

References

Technical Support Center: Optimizing Boc Protection of 1-aminocyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tert-butoxycarbonyl (Boc) protection of 1-aminocyclopentanecarbonitrile. Our aim is to address common challenges and provide optimized protocols to ensure high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the Boc protection of 1-aminocyclopentanecarbonitrile?

A1: The most frequently reported issues include low product yield, the formation of side products such as di-Boc protected amine and urea derivatives, and concerns about the stability of the nitrile functional group under reaction conditions.[1] Suboptimal reaction conditions, including solvent choice, base strength, and temperature, can contribute to these problems.[1]

Q2: Is the nitrile group in 1-aminocyclopentanecarbonitrile susceptible to hydrolysis during Boc protection?

A2: The nitrile group is generally stable under the mild basic or neutral conditions typically employed for Boc protection.[2] However, prolonged exposure to strong acidic or harsh basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis to form an amide or carboxylic acid. Therefore, it is crucial to use optimized and mild reaction conditions.

Q3: What is the role of a base in this reaction, and is it always necessary?

A3: A base, such as triethylamine (TEA) or sodium bicarbonate, is often used to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity and accelerating the reaction with di-tert-butyl dicarbonate (Boc₂O).[3][4] However, a base is not strictly required, as the tert-butoxide generated as a byproduct is sufficiently basic to deprotonate the amine.[3] For less reactive amines or to expedite the reaction, a base is commonly recommended.[3]

Q4: Can a catalyst like 4-dimethylaminopyridine (DMAP) be used to improve the reaction rate?

A4: Yes, a catalytic amount of DMAP can significantly accelerate the Boc protection, particularly for less nucleophilic amines.[1][3] It functions by forming a more reactive intermediate with Boc₂O.[3] However, caution is advised as DMAP can also promote the formation of side products like di-Boc protected amines, especially if used in stoichiometric amounts or at higher temperatures.[3]

Q5: How can the formation of the di-Boc side product be minimized?

A5: The formation of the di-Boc derivative, where two Boc groups are attached to the primary amine, is a common side reaction.[1] This can be minimized by carefully controlling the stoichiometry of the reagents. Using a slight excess (around 1.1 to 1.2 equivalents) of Boc₂O is generally sufficient.[1] Avoiding strong bases and high temperatures can also help to suppress this side reaction.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction conditions (solvent, temperature, base). - Product loss during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Optimize reaction conditions by screening different solvents (e.g., THF, DCM, acetonitrile, or aqueous mixtures) and bases (e.g., TEA, NaHCO₃).[1][3][5] - Ensure efficient extraction during workup and consider minimizing purification steps if the crude product is of high purity.
Formation of Di-Boc Side Product - Excess of Boc₂O. - Use of a strong base or catalyst (e.g., DMAP). - High reaction temperature.- Use a controlled amount of Boc₂O (1.1-1.2 equivalents).[1] - Opt for a milder base like sodium bicarbonate or conduct the reaction without a base.[3] - If using DMAP, ensure it is in catalytic amounts. - Perform the reaction at room temperature.
Formation of Urea Side Product - Can be promoted by very strong bases, especially with sterically hindered amines.- Use a milder base such as sodium bicarbonate.[1] - Optimize the reaction temperature, avoiding excessive heat.[1]
Potential Nitrile Hydrolysis - Use of strong acidic or basic conditions. - Prolonged reaction times at elevated temperatures.- Employ mild reaction conditions, such as aqueous sodium bicarbonate or catalyst-free conditions in a water/acetone mixture.[3][6] - Keep the reaction temperature at or below room temperature. - Monitor the reaction closely and work it up as soon as the starting material is consumed.
Slow or Stalled Reaction - Low reactivity of the amine. - Inappropriate solvent leading to poor solubility of reactants. - Insufficient activation.- Gently warm the reaction mixture (e.g., to 40°C) while monitoring for side product formation.[1][7] - Use a catalytic amount of DMAP to accelerate the reaction.[1][3] - Ensure the chosen solvent effectively dissolves all reactants. Polar aprotic solvents like acetonitrile or THF are often good choices.[1]

Experimental Protocols

Protocol 1: Standard Anhydrous Conditions with Triethylamine (TEA)
  • Dissolution: Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M in a round-bottom flask.

  • Base Addition: Add triethylamine (TEA) (1.1-1.5 eq) to the stirring solution.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[3]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aqueous Biphasic Conditions
  • Mixture Preparation: In a round-bottom flask, suspend 1-aminocyclopentanecarbonitrile (1.0 eq) in a mixture of water and a co-solvent like acetone or THF.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5-2.0 eq) to the mixture.

  • Boc₂O Addition: Add Boc₂O (1.1-1.2 eq) to the vigorously stirring mixture.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. The reaction is often complete within a few hours.

  • Work-up: Extract the reaction mixture with an organic solvent such as ethyl acetate or DCM.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography if needed.

Visualizations

Boc_Protection_Workflow cluster_start Start cluster_reaction Reaction Conditions cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Product Start 1-aminocyclopentanecarbonitrile Conditions Choose Protocol: - Anhydrous (TEA/DCM) - Aqueous (NaHCO3/Water) Start->Conditions Dissolve Boc2O Add Boc₂O (1.1-1.2 eq) Conditions->Boc2O Stir Monitor Monitor by TLC/LC-MS Boc2O->Monitor React Monitor->Conditions Incomplete Reaction Workup Aqueous Work-up (Extraction, Washes) Monitor->Workup Reaction Complete Purification Column Chromatography (if necessary) Workup->Purification End Boc-protected 1-aminocyclopentanecarbonitrile Purification->End

Caption: Experimental workflow for the Boc protection of 1-aminocyclopentanecarbonitrile.

Troubleshooting_Logic Start Low Yield or Side Products? DiBoc Di-Boc Product? Start->DiBoc Yes Optimize Optimize general conditions: - Solvent - Temperature - Monitor closely Start->Optimize No Urea Urea Formation? DiBoc->Urea No Sol_DiBoc Reduce Boc₂O to 1.1 eq Use milder base DiBoc->Sol_DiBoc Yes Nitrile_Hydrolysis Nitrile Hydrolysis? Urea->Nitrile_Hydrolysis No Sol_Urea Use milder base Lower temperature Urea->Sol_Urea Yes Sol_Nitrile Use mild aqueous conditions Room temperature Nitrile_Hydrolysis->Sol_Nitrile Yes Nitrile_Hydrolysis->Optimize No

Caption: Troubleshooting decision tree for optimizing the Boc protection reaction.

References

Technical Support Center: Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the Strecker synthesis of 1-aminocyclopentanecarbonitrile from cyclopentanone, a cyanide source (like KCN or NaCN), and an ammonia source (like NH4Cl).[1][2][3] The second step involves the protection of the amino group of 1-aminocyclopentanecarbonitrile using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.[4][5][6]

Q2: What are the most common side reactions observed during the Boc protection step?

A2: The most common side reactions during the N-tert-butoxycarbonylation of amines include the formation of isocyanate, urea, and N,N-di-Boc derivatives.[7][8] These are often promoted by strongly basic conditions.

Q3: How can I minimize the formation of the N,N-di-Boc side product?

A3: To minimize the formation of the N,N-di-Boc derivative, it is crucial to control the stoichiometry of the reagents, particularly the amount of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O is often sufficient. Running the reaction at ambient temperature and avoiding excessively strong bases can also help.[7]

Q4: I am observing a significant amount of a byproduct that is not the desired carbamate. What could it be?

A4: During the initial Strecker synthesis, a common byproduct is the corresponding α-hydroxy nitrile, which forms if the cyanide ion adds to the ketone before the imine is formed.[1] This can occur if there is a delay in the addition of the ammonia source or if water is present without a sufficient source of nitrogen.

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Side reactions: As discussed, the formation of byproducts will consume starting materials and reduce the yield of the desired product.

  • Work-up issues: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during aqueous work-up to prevent the loss of the amine precursor.

  • Reagent quality: The purity of starting materials, especially the di-tert-butyl dicarbonate, is important.

Q6: What are the optimal conditions for the Boc protection of 1-aminocyclopentanecarbonitrile?

A6: A variety of conditions can be employed for N-tert-butoxycarbonylation.[8] A common and effective method involves reacting the amine with di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a mild base such as triethylamine (TEA) or sodium bicarbonate.[4][6] Catalyst-free systems in water or water-acetone mixtures have also been reported to give high yields with minimal side products.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 1-aminocyclopentanecarbonitrile Formation of α-hydroxy nitrile byproduct.Ensure the timely addition of the ammonia source (e.g., NH₄Cl) to favor imine formation before cyanide addition.[1]
Incomplete hydrolysis of the aminonitrile precursor (if proceeding to the amino acid).Ensure acidic or basic hydrolysis conditions are appropriate and reaction time is sufficient.[1][3]
Presence of N,N-di-Boc impurity Excess di-tert-butyl dicarbonate (Boc₂O) or prolonged reaction time at elevated temperatures.Use a controlled amount of Boc₂O (1.05-1.1 equivalents). Maintain ambient reaction temperature.
Formation of urea byproduct Reaction of the isocyanate intermediate with the starting amine.This can be minimized by using aprotic solvents and ensuring efficient reaction of the amine with Boc₂O. Some catalyst systems are designed to avoid isocyanate formation.[8]
Difficulty in isolating the product Product is partially soluble in the aqueous phase during work-up.Ensure the aqueous layer is saturated with a salt like NaCl before extraction to decrease the solubility of the organic product. Perform multiple extractions with an appropriate organic solvent.
Inconsistent reaction times Purity of reagents or solvent.Use freshly distilled solvents and ensure the purity of the starting materials.

Quantitative Data Summary

The following table summarizes hypothetical experimental data to illustrate the impact of different bases on the yield and purity of this compound.

Entry Base Equivalents of Base Reaction Time (h) Yield (%) Purity (by HPLC, %) Major Impurity (%)
1Triethylamine1.249298.5N,N-di-Boc (0.8%)
2Sodium Bicarbonate2.088899.1Unreacted Amine (0.5%)
34-DMAP (catalytic)0.129597.2N,N-di-Boc (1.5%)
4None (in Water/Acetone)0128599.5Unreacted Amine (0.3%)

Experimental Protocols

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile (Strecker Synthesis)
  • In a well-ventilated fume hood, a solution of potassium cyanide (1.0 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Ammonium chloride (1.1 eq) is added to the potassium cyanide solution, and the mixture is stirred until the salt dissolves.

  • Cyclopentanone (1.0 eq) is then added dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclopentanecarbonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • The crude 1-aminocyclopentanecarbonitrile (1.0 eq) is dissolved in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Triethylamine (1.2 eq) is added to the solution.

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in THF is added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred at room temperature for 4-6 hours and monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Visualizations

Synthesis_Pathway Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile Strecker Synthesis HydroxyNitrile α-Hydroxy Nitrile Cyclopentanone->HydroxyNitrile Side Reaction (No NH₃) KCN KCN KCN->Aminonitrile Strecker Synthesis NH4Cl NH4Cl NH4Cl->Aminonitrile Strecker Synthesis Boc2O Boc₂O FinalProduct This compound Boc2O->FinalProduct Aminonitrile->FinalProduct Boc Protection DiBoc N,N-di-Boc Product Aminonitrile->DiBoc Side Reaction (Excess Boc₂O) Urea Urea Byproduct Aminonitrile->Urea Side Reaction

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes IdentifyImpurity Identify Impurity (NMR, MS) Impurity->IdentifyImpurity Yes MonitorReaction Monitor Reaction Progress (TLC) CheckReagents->MonitorReaction OptimizeWorkup Optimize Workup/Purification MonitorReaction->OptimizeWorkup End Problem Resolved OptimizeWorkup->End DiBocImpurity N,N-di-Boc Impurity? IdentifyImpurity->DiBocImpurity HydroxyNitrileImpurity α-Hydroxy Nitrile Impurity? IdentifyImpurity->HydroxyNitrileImpurity DiBocImpurity->HydroxyNitrileImpurity No AdjustBoc Reduce Boc₂O Equivalents DiBocImpurity->AdjustBoc Yes CheckStrecker Review Strecker Conditions (NH₄Cl addition) HydroxyNitrileImpurity->CheckStrecker Yes HydroxyNitrileImpurity->End No AdjustBoc->End CheckStrecker->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Boc-Protected Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected aminonitriles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Boc-protected aminonitriles?

The purification of Boc-protected aminonitriles presents a unique set of challenges stemming from the dual functionality of the molecules. Key difficulties include:

  • Physical Form: Many aminonitriles are oils or low-melting solids, making purification by crystallization difficult.[1]

  • Compound Instability: Both the Boc protecting group and the nitrile functional group can be sensitive to the purification conditions.

  • Chromatography Issues: The basic nature of the amino group can lead to poor peak shape (tailing) and potential decomposition on standard silica gel due to its acidic nature.[2]

  • Formation of Byproducts: Side reactions during synthesis or workup can lead to impurities that are difficult to separate.[3]

Q2: How stable are the Boc group and the nitrile functional group during purification?

The stability of both groups is highly dependent on the pH and temperature of the environment. The Boc group is notoriously labile under acidic conditions, while the nitrile group can be susceptible to hydrolysis under both acidic and basic conditions.[4][5][6]

Data Presentation: Stability Profile

The following table summarizes the general stability of the key functional groups under various conditions commonly encountered during purification.

ConditionBoc Group StabilityNitrile Group StabilityPurification Considerations
Strong Acid (e.g., TFA, HCl, pH < 2)Labile (Cleaved)[4][7]Can hydrolyze to carboxylic acid[5][6][8]Avoid for purification. Used for intentional deprotection.[9]
Mild Acid (e.g., Silica Gel, pH 4-6)Potentially Labile[4]Slow hydrolysis to amide may occur[10]Risk of partial deprotection on silica. Monitor closely.
Neutral (pH ~7)Stable[4]StableOptimal for most purification and storage conditions.
Mild Base (e.g., NaHCO₃, Et₃N, pH 8-10)Generally Stable[4][11]Can hydrolyze to amide/carboxylate[5]Generally safe for workup, but prolonged exposure should be avoided.
Strong Base (e.g., NaOH, >pH 12)Potentially Labile[4]Hydrolyzes to carboxylate salt[6]Avoid if integrity of both groups is required.

Q3: What are the most common impurities found after the synthesis of Boc-protected aminonitriles?

Common impurities often arise from the starting materials or side reactions. These can include:

  • Unreacted starting amine or aldehyde/ketone from the Strecker reaction.[12]

  • Over-reaction leading to N,N-di-Boc protected amines, particularly with primary amines.[3]

  • Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid during workup or purification.[10][13]

  • Byproducts from the premature cleavage of the Boc group.

Troubleshooting Guides

This section addresses specific issues in a practical question-and-answer format.

Q: My crude Boc-aminonitrile is a persistent oil and will not crystallize. What can I do?

A: This is a very common issue. Oily products can result from residual solvent, inherent properties of the molecule, or the presence of impurities that inhibit crystallization.[1][14] Here are several strategies to attempt solidification and purification.

Visualization: Troubleshooting Workflow for Oily Products

G start Crude Product is an Oil step1 Action: Remove residual solvents (High vacuum, 40-60 °C) start->step1 q1 Did it solidify? step1->q1 step2 Action: Attempt Recrystallization (Solvent/Anti-solvent) q1->step2 No   end_success Pure Solid Product q1->end_success  Yes q2 Were pure crystals obtained? step2->q2 step3 Action: Purify by Column Chromatography q2->step3 No   q2->end_success  Yes end_purified Purified Product (May still be an oil) step3->end_purified G cluster_0 Purification Stage cluster_1 Analysis Stage crude Crude Boc-Aminonitrile assess Initial Assessment (TLC / Crude NMR) crude->assess purify Purification Method (Crystallization or Chromatography) assess->purify product Isolated Product purify->product confirm Purity Confirmation (NMR, LCMS, mp) product->confirm storage Store under Inert Atmosphere confirm->storage G main_product Boc-Protected Aminonitrile (Desired Product) side_product Boc-Protected Amino Amide (Hydrolysis Impurity) main_product->side_product H₂O / H⁺ or OH⁻ (e.g., on wet silica gel)

References

Stability of tert-butyl N-(1-cyanocyclopentyl)carbamate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-butyl N-(1-cyanocyclopentyl)carbamate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by its two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the nitrile (cyano) group.

  • Under acidic conditions: The Boc group is highly sensitive and prone to cleavage, yielding the corresponding primary amine.[1][2] The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under more vigorous acidic conditions (e.g., high temperatures).[3][4]

  • Under basic conditions: The Boc group is generally stable and resistant to a wide range of basic and nucleophilic conditions.[2][5] The nitrile group can be hydrolyzed to either an amide (under milder conditions) or a carboxylate salt (under harsher conditions, such as elevated temperatures).[6][7]

Q2: What is the primary degradation pathway under acidic conditions?

A2: The primary degradation pathway in the presence of acid is the cleavage of the Boc group. This is an acid-catalyzed reaction that proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine, carbon dioxide, and isobutylene.[8][9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily facilitate this process, even at room temperature.[10][11]

Q3: What are the risks of byproduct formation during acid-catalyzed Boc deprotection?

A3: The tert-butyl cation generated during Boc deprotection is an electrophile that can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[12] Electron-rich aromatic rings and heteroatoms are particularly susceptible to this side reaction. This can be suppressed by using "scavengers" such as anisole or thioanisole in the reaction.[1]

Q4: How stable is the compound to common basic reagents like NaOH, K2CO3, or triethylamine?

A4: The Boc protecting group is robust and generally stable in the presence of common inorganic and organic bases.[5] Therefore, this compound is not expected to degrade via Boc group cleavage under these conditions. However, the nitrile group can be susceptible to hydrolysis under prolonged exposure to strong bases like NaOH, especially at elevated temperatures, which would yield the corresponding carboxylate.[3][6]

Q5: Is it possible to selectively modify the nitrile group without cleaving the Boc group?

A5: Yes. Due to the stability of the Boc group under basic and neutral conditions, selective transformations of the nitrile group are feasible.[13] For example, reduction of the nitrile to an amine or its conversion to other functional groups can be achieved while the Boc group remains intact, provided acidic conditions are avoided.

Troubleshooting Guides

  • Possible Cause: The Boc group is inherently labile to acid.[2] Even mild or catalytic amounts of a strong acid can initiate cleavage. The reaction rate can show a second-order dependence on the acid concentration, meaning even small increases in acidity can significantly accelerate degradation.[14]

  • Solutions:

    • Re-evaluate pH: If possible, adjust the reaction conditions to a neutral or basic pH.

    • Use a Different Catalyst: If an acid catalyst is required, consider using a milder acid or a solid-supported acid that can be easily removed.

    • Alternative Protecting Group: If acidic conditions are unavoidable for the desired transformation, consider replacing the Boc group with a more acid-stable protecting group, such as the carboxybenzyl (Cbz) group.[9]

Problem 2: I am trying to remove the Boc group with acid, but the reaction is incomplete or I'm observing significant byproduct formation.

  • Possible Cause (Incomplete Reaction): Insufficient acid strength or concentration, or inadequate reaction time. While strong acids are effective, very dilute conditions may not achieve full deprotection.[15]

  • Possible Cause (Byproduct Formation): Alkylation of the product or solvent by the tert-butyl cation intermediate.[12]

  • Solutions:

    • Optimize Acid: Use a standard deprotection cocktail, such as 20-50% TFA in dichloromethane (DCM) or 4M HCl in dioxane.[10][15]

    • Monitor the Reaction: Track the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it goes to completion.

    • Add a Scavenger: To prevent unwanted alkylation, add a scavenger like anisole, thioanisole, or triethylsilane (1-5 equivalents) to the reaction mixture to trap the tert-butyl cation.[1][12]

Problem 3: My compound shows signs of degradation (e.g., appearance of a new spot on TLC) under basic conditions.

  • Possible Cause: While the Boc group is base-stable, the nitrile group can undergo hydrolysis under sufficiently harsh basic conditions (e.g., high concentration of NaOH or KOH, elevated temperature).[6] This would convert the nitrile to an amide or a carboxylic acid.[16]

  • Solutions:

    • Milder Conditions: Reduce the temperature and/or the concentration of the base.

    • Alternative Base: Switch to a non-nucleophilic organic base (e.g., DBU, DIPEA) if it is compatible with your desired reaction.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.

Data Summary

The stability of the key functional groups in this compound is summarized below.

Table 1: General Stability of the Boc Group

ConditionReagentsStabilityPrimary Outcome
Strongly Acidic TFA, HCl, H₂SO₄Unstable[1]Rapid cleavage to the free amine.[8]
Mildly Acidic Acetic Acid, Phosphoric Acid[17]Potentially UnstableSlow cleavage may occur over time.
Neutral Water, Buffers (pH 7)StableNo significant degradation.
Basic NaOH, K₂CO₃, Et₃NStable[2][5]No significant degradation.
Hydrogenation H₂, Pd/CStable[9]No significant degradation.

Table 2: General Stability of the Nitrile Group

ConditionReagentsStabilityPrimary Outcome
Strongly Acidic Refluxing aq. HCl or H₂SO₄Unstable[3]Hydrolysis to carboxylic acid.[6]
Mildly Acidic Room temp. dilute acidGenerally StableHydrolysis is typically very slow.
Neutral Water, Buffers (pH 7)StableNo significant degradation.
Strongly Basic Refluxing aq. NaOH or KOHUnstable[3]Hydrolysis to carboxylate.[6]
Mildly Basic Room temp. aq. NaOHPotentially UnstableSlow hydrolysis to an amide may occur.[7]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment by HPLC

This protocol describes a general method to quantitatively assess the stability of the title compound under specific stress conditions.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Incubation: Maintain the stressed samples at a controlled temperature (e.g., 25 °C or 40 °C). Prepare a control sample by diluting the stock solution with the initial solvent (1:1).

  • Time Points: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the aliquots by a validated HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: Selective Deprotection of the Boc Group

This protocol provides a standard laboratory procedure for removing the Boc group while minimizing side reactions.

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition (Optional): Add a scavenger such as anisole (2 equivalents) to the solution.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by standard methods (e.g., crystallization, chromatography) to isolate the deprotected amine, often as its TFA salt.

Visualizations

Caption: Acid-catalyzed degradation pathway (Boc cleavage).

Stability_Workflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) stress_acid Acidic Stress (0.1 N HCl) prep_stock->stress_acid stress_base Basic Stress (0.1 N NaOH) prep_stock->stress_base stress_control Control (ACN) prep_stock->stress_control incubate Incubate at Controlled Temperature stress_acid->incubate stress_base->incubate stress_control->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC neutralize->analyze report Report % Remaining & Degradants analyze->report

References

Technical Support Center: Prevention of Di-Boc Formation in Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of di-Boc formation during the protection of primary amines.

Troubleshooting Guide: Minimizing Di-Boc Byproduct

Over-protection of primary amines to form N,N-di-Boc derivatives is a frequent side reaction in organic synthesis.[1] This guide offers a systematic approach to troubleshoot and minimize its formation.

Problem: Significant formation of the di-Boc byproduct is observed during the N-Boc protection of a primary amine.

Initial Troubleshooting Steps: Reaction Parameter Optimization

Careful control of reaction parameters is the first line of defense against di-Boc formation.[1] The following table summarizes key parameters and recommended adjustments to favor the formation of the desired mono-Boc product.

ParameterRecommendation to Minimize Di-BocRationale
Stoichiometry of (Boc)₂O Use 1.0 to 1.2 equivalents relative to the amine.[1]A large excess of Boc anhydride increases the probability of the initially formed mono-Boc product reacting further to form the di-Boc byproduct.[1]
Reaction Temperature Conduct the reaction at a lower temperature, typically between 0 °C and room temperature.[1][2]Di-Boc formation is often favored at higher temperatures. Lowering the temperature can enhance the selectivity for the mono-Boc product.[1]
Base Selection Use a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).[1]Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.[1][2]
4-Dimethylaminopyridine (DMAP) Usage Avoid or use only catalytic amounts of DMAP.DMAP is a highly effective catalyst for Boc protection but can also promote di-Boc formation, especially with unhindered primary amines.[3]
Reaction Time Monitor the reaction closely using techniques like TLC or LC-MS and stop it once the starting amine is consumed.[1]Prolonged reaction times, particularly in the presence of excess (Boc)₂O, can lead to increased di-Boc formation.[1]
Rate of Addition Add the Boc anhydride solution dropwise to the amine solution over an extended period.[2]Slow addition helps to maintain a low concentration of the electrophile, which favors mono-protection.[2]

Advanced Troubleshooting

If the initial optimization steps are insufficient to control di-Boc formation, consider the following strategies:

For Problematic Substrates:

For sterically unhindered primary amines that are particularly prone to di-Boc formation, a "one-pot" mono-hydrochlorination followed by Boc protection can be a highly effective method.[1] This procedure transiently protects one of the amine's lone pairs as a salt, thereby favoring mono-protection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of di-Boc formation?

A1: Di-Boc formation is a two-step process.[1] First, the primary amine attacks one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to form the mono-Boc protected amine.[2] Under non-optimized conditions (e.g., excess (Boc)₂O, strong base), the N-H proton of the resulting mono-Boc carbamate can be abstracted by a base.[1][2] This deprotonation increases the nucleophilicity of the nitrogen, which then attacks a second molecule of (Boc)₂O to yield the di-Boc product.[1][2]

Q2: Why is di-Boc formation more common with certain primary amines?

A2: The tendency for di-Boc formation is significantly influenced by steric hindrance.[2] Primary amines with less steric bulk around the nitrogen atom are more susceptible to a second Boc group addition.[2]

Q3: Can the solvent choice impact di-Boc formation?

A3: Yes, solvent choice can play a role. While a variety of solvents can be used for Boc protection, such as THF, DCM, acetonitrile, and methanol, the reaction conditions within that solvent are more critical.[1][4] For instance, a catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively produce N-t-Boc derivatives without N,N-di-t-Boc side products.[5]

Experimental Protocols

Standard Protocol for Mono-Boc Protection of a Primary Amine

This protocol provides a general starting point for optimizing the mono-Boc protection of a primary amine.[1]

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Base Addition (Recommended): Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).[1]

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.[1]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up: Once the starting amine is consumed, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.[1]

Protocol for Mono-Boc Protection via Mono-Hydrochlorination

This method is particularly effective for substrates prone to di-Boc formation.[1]

  • Dissolution and Cooling: Dissolve the diamine in anhydrous methanol and cool the solution to 0 °C.[2]

  • Mono-protonation: Slowly add one equivalent of chlorotrimethylsilane (which generates HCl in situ) or a 1M HCl solution dropwise to the cooled solution.[2] Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

  • Boc Anhydride Addition: Add water (1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.[1]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[1][2]

  • Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc protected byproduct.[1][2]

  • Basification: Basify the aqueous layer to a pH > 12 with 2M NaOH.[1][2]

  • Extraction: Extract the mono-Boc protected product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][2]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH2) MonoBoc Mono-Boc Product (R-NHBoc) Amine->MonoBoc + (Boc)₂O Boc2O Boc Anhydride ((Boc)₂O) DiBoc Di-Boc Byproduct (R-N(Boc)₂) MonoBoc->DiBoc + (Boc)₂O (Excess Reagent, Strong Base)

Caption: Reaction pathway for mono- and di-Boc formation on a primary amine.

Troubleshooting_Workflow Start Di-Boc Product Observed CheckStoichiometry Is [Boc₂O] > 1.2 eq.? Start->CheckStoichiometry CheckTemp Is reaction temp. > RT? CheckStoichiometry->CheckTemp No ReduceStoichiometry Reduce [Boc₂O] to 1.0-1.2 eq. CheckStoichiometry->ReduceStoichiometry Yes CheckBase Is a strong base used? CheckTemp->CheckBase No LowerTemp Lower temp. to 0 °C - RT CheckTemp->LowerTemp Yes ConsiderHCl Consider Mono-HCl Protection Protocol CheckBase->ConsiderHCl No SwitchBase Switch to weaker base (e.g., NaHCO₃, TEA) CheckBase->SwitchBase Yes

Caption: Troubleshooting workflow for di-Boc formation.

References

Technical Support Center: tert-Butyl N-(1-cyanocyclopentyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tert-butyl N-(1-cyanocyclopentyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The synthesis typically proceeds via a Strecker reaction to form 1-aminocyclopentanecarbonitrile, followed by Boc protection. The most prevalent byproducts include:

  • Unreacted 1-aminocyclopentanecarbonitrile: Incomplete reaction during the Boc protection step.

  • Di-tert-butyl N-(1-cyanocyclopentyl)imidodicarbonate: Over-reaction where a second Boc group is added to the carbamate nitrogen.

  • tert-Butyl N-(1-carbamoylcyclopentyl)carbamate: Partial hydrolysis of the nitrile group to an amide, which can occur during aqueous workup or chromatography.[1][2][3][4]

  • tert-Butyl N-(1-carboxycyclopentyl)carbamate: Complete hydrolysis of the nitrile group to a carboxylic acid, particularly if exposed to strong acidic or basic conditions for extended periods.[1][4][5]

  • Unreacted Di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the protection step.

Q2: How can I minimize the formation of the di-Boc byproduct?

A2: To minimize the formation of the di-Boc protected byproduct, careful control of reaction conditions is crucial. Using a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) relative to the 1-aminocyclopentanecarbonitrile is recommended. Additionally, running the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitoring the reaction progress by Thin Layer Chromatography (TLC) can prevent over-reaction.

Q3: My final product is contaminated with a more polar impurity. What is it likely to be and how can I remove it?

A3: A more polar impurity is often the hydrolyzed byproduct, tert-butyl N-(1-carbamoylcyclopentyl)carbamate or tert-butyl N-(1-carboxycyclopentyl)carbamate. These can form if the reaction mixture is exposed to acidic or basic conditions, especially during the workup. To remove these, a carefully controlled aqueous workup can be effective. Washing the organic layer with a dilute, mild base (e.g., 5% sodium bicarbonate solution) can remove the acidic carboxylic acid byproduct. The amide byproduct is more challenging to remove by simple extraction and may require purification by column chromatography.

Q4: Is it possible to purify this compound without using column chromatography?

A4: If the reaction is very clean, purification without column chromatography may be possible. This typically involves a thorough aqueous workup to remove water-soluble impurities and unreacted reagents. Washing the organic extract with dilute acid (e.g., 1M HCl) will remove any unreacted basic 1-aminocyclopentanecarbonitrile. A subsequent wash with dilute base (e.g., 5% NaHCO₃) can remove acidic byproducts. However, for achieving high purity, especially for downstream applications, flash column chromatography is the most reliable method.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Strecker reaction.Ensure anhydrous conditions and effective mixing of reagents. Consider using a different cyanide source (e.g., TMSCN).[7]
Incomplete Boc protection.Monitor the reaction by TLC until the starting aminonitrile is consumed. If the reaction stalls, a slight excess of Boc₂O can be added.
Product loss during aqueous workup.Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure the pH of the aqueous layers is appropriate to minimize product solubility.
Presence of Multiple Spots on TLC After Reaction Formation of multiple byproducts.Refer to the byproduct identification and removal strategies outlined in the FAQs. Optimize reaction conditions (stoichiometry, temperature, reaction time) to favor the desired product.
Difficulty in Removing Excess Boc₂O Excess reagent used.Excess Boc₂O can be removed during column chromatography. Alternatively, it can be quenched by adding a small amount of a primary amine (e.g., a few drops of n-butylamine) at the end of the reaction, followed by an aqueous workup.
Product appears as an oil instead of a solid Presence of impurities.Impurities can depress the melting point. Attempt purification by flash column chromatography.
Residual solvent.Ensure the product is dried under high vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: Aqueous Workup for Byproduct Removal
  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 1M HCl (to remove unreacted 1-aminocyclopentanecarbonitrile).

    • Saturated aqueous NaHCO₃ solution (to remove acidic byproducts like tert-butyl N-(1-carboxycyclopentyl)carbamate).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Slurry silica gel (230-400 mesh) in the initial mobile phase and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity of the solvent system may need to be optimized based on TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC. The desired product is typically less polar than the hydrolyzed byproducts and more polar than the di-Boc byproduct.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Compound Typical TLC Rf Value (20% EtOAc/Hexanes)
Di-tert-butyl N-(1-cyanocyclopentyl)imidodicarbonate~0.7
This compound ~0.5
tert-Butyl N-(1-carbamoylcyclopentyl)carbamate~0.2
1-AminocyclopentanecarbonitrileBaseline

Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.

Visual Guides

Reaction_Pathway cluster_strecker Strecker Synthesis cluster_boc Boc Protection cluster_byproducts Potential Byproducts Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentanecarbonitrile Cyclopentanone->Aminonitrile + KCN, NH4Cl Product This compound Aminonitrile->Product + Boc₂O DiBoc Di-Boc Byproduct Product->DiBoc Excess Boc₂O Amide Amide Byproduct Product->Amide H₂O (mild) Acid Carboxylic Acid Byproduct Amide->Acid H₂O (acid/base)

Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.

Purification_Workflow cluster_workup_steps Aqueous Workup Details Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Column Flash Column Chromatography Workup->Column If impurities remain Pure Pure Product Workup->Pure If sufficiently pure Column->Pure Wash1 1. Wash with 1M HCl Wash2 2. Wash with NaHCO₃ (aq) Wash1->Wash2 Wash3 3. Wash with Brine Wash2->Wash3

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Solubility of Tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with tert-butyl N-(1-cyanocyclopentyl)carbamate. The following information is based on established principles for improving the solubility of poorly soluble organic compounds and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structure suggests it is a moderately lipophilic molecule. The presence of the tert-butyl and cyclopentyl groups contributes to its nonpolar character, while the carbamate and cyano groups introduce some polarity.[1] Consequently, it is expected to have low solubility in aqueous solutions and higher solubility in common organic solvents.[2]

Q2: I am observing precipitation of the compound in my aqueous buffer. What are the initial steps to address this?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds.[3] Here are some initial troubleshooting steps:

  • Co-solvent Addition: Introduce a small percentage of a water-miscible organic solvent (co-solvent) such as DMSO, ethanol, or methanol to your aqueous buffer.[3] It is crucial to start with a low concentration (e.g., 1-5%) and gradually increase it, while considering the potential toxicity of the co-solvent in your experimental system.[3][4]

  • pH Adjustment: The carbamate group may undergo hydrolysis under strongly acidic or basic conditions, but the overall molecule's solubility might be influenced by pH.[1] Experimentally determine the optimal pH for solubility by testing a range of buffers.[3][5]

  • Gentle Heating and Sonication: In some cases, gentle warming (e.g., to 37°C) or sonication can help dissolve the compound.[3] However, be cautious about the thermal stability of the compound and monitor for any degradation.

Q3: What are some recommended starting solvents for preparing a stock solution?

A3: For preparing a concentrated stock solution, polar aprotic solvents are generally a good starting point for carbamate-containing compounds.[2] Recommended solvents include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

It is advisable to prepare a high-concentration stock solution in one of these solvents and then dilute it into your experimental medium.[3]

Troubleshooting Guide

This guide provides systematic approaches to resolving common solubility problems.

Problem: The compound does not dissolve in the desired organic solvent for my reaction.

Systematic Approach:

  • Solvent Screening: Perform a systematic solvent screening to identify a suitable solvent or solvent system.[6][7]

  • Increase Temperature: Gently heat the mixture to increase the solubility. Ensure the temperature is well below the solvent's boiling point and the compound's degradation temperature.

  • Use a Co-solvent: If a single solvent is not effective, try a binary mixture. For example, adding a more polar solvent like methanol to a less polar solvent like dichloromethane might enhance solubility.

Problem: The compound precipitates when my organic stock solution is diluted into an aqueous buffer.

Systematic Approach:

This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous medium.[5]

  • Optimize Co-solvent Concentration: Determine the minimum concentration of the organic co-solvent in the final aqueous solution required to maintain solubility. Create a matrix of co-solvent percentages to find the optimal balance for your experiment.

  • Use Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100, to the aqueous buffer.[8][9] Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[8][9]

  • pH Adjustment: Systematically vary the pH of the aqueous buffer to find a range where the compound is more soluble.[][11]

Experimental Protocols

Protocol 1: Solvent Screening for Solubility Determination

This protocol outlines a method to qualitatively and quantitatively assess the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (see Table 1)

  • Vials with screw caps

  • Vortex mixer

  • Analytical balance

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add a pre-weighed excess amount of the compound (e.g., 10 mg) to a vial.

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vial and vortex vigorously for 2 minutes.

  • Allow the vial to equilibrate at a constant temperature (e.g., 25°C) for 24 hours on a shaker.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Data Presentation:

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL)Observations
Dichloromethane (DCM)3.19.1To be determined
Methanol (MeOH)5.132.7To be determined
Ethanol (EtOH)4.324.5To be determined
Acetone5.120.7To be determined
Acetonitrile (ACN)5.837.5To be determined
N,N-Dimethylformamide (DMF)6.436.7To be determined
Dimethyl Sulfoxide (DMSO)7.246.7To be determined
Ethyl Acetate (EtOAc)4.46.0To be determined
Tetrahydrofuran (THF)4.07.5To be determined
Toluene2.42.4To be determined
Heptane0.11.9To be determined
Water10.280.1To be determined

Users should populate this table with their experimental findings.

Protocol 2: Improving Aqueous Solubility using a Co-solvent

This protocol describes how to prepare a solution of the compound in an aqueous buffer using a co-solvent.

Materials:

  • High-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Vortex mixer.

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • While vortexing the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

  • Ensure the final concentration of DMSO is kept to a minimum and is compatible with the experimental system.

Protocol 3: pH-Dependent Solubility Profiling

This protocol allows for the determination of the compound's solubility across a range of pH values.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10.

  • Vials with screw caps.

  • Shaker or rotator.

  • Centrifuge.

  • HPLC-UV or other suitable analytical instrument.

Procedure:

  • Prepare a series of small-volume buffers (e.g., 1 mL each) with varying pH values.

  • Add an excess amount of the compound to each buffer solution.

  • Cap the vials and place them on a shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Collect the supernatant and analyze the concentration of the dissolved compound.

Data Presentation:

Table 2: pH-Solubility Profile of this compound at 25°C

Buffer pHSolubility (mg/mL)
2.0To be determined
3.0To be determined
4.0To be determined
5.0To be determined
6.0To be determined
7.0To be determined
8.0To be determined
9.0To be determined
10.0To be determined

Users should populate this table with their experimental findings.

Visualizations

experimental_workflow_solubility_screening cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil1 Seal and vortex prep2->equil1 equil2 Shake at constant temp (24 hours) equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 analysis2 Collect & dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (HPLC) analysis2->analysis3 result result analysis3->result Solubility Data

Caption: Workflow for Solvent Screening and Solubility Determination.

logical_relationship_troubleshooting cluster_solutions Troubleshooting Strategies start Precipitation Observed in Aqueous Buffer cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Initial Step ph_adjust Systematic pH Adjustment (pH 2-10) start->ph_adjust Alternative surfactant Add Surfactant (e.g., Tween® 80) start->surfactant If precipitation persists cosolvent->ph_adjust If needed success Compound Solubilized cosolvent->success ph_adjust->surfactant If needed ph_adjust->success surfactant->success

Caption: Decision tree for troubleshooting precipitation in aqueous buffers.

References

Catalyst selection for the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate. This document provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is a one-pot, three-component Strecker reaction. This reaction involves the condensation of cyclopentanone, tert-butyl carbamate, and a cyanide source.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are cyclopentanone, tert-butyl carbamate, and a cyanide source. Common cyanide sources include trimethylsilyl cyanide (TMSCN), sodium cyanide (NaCN), or potassium cyanide (KCN). The reaction is typically facilitated by a catalyst.

Q3: Why is a catalyst necessary for this reaction?

A3: A catalyst is crucial for activating the carbonyl group of cyclopentanone, facilitating the formation of the intermediate imine, and promoting the subsequent nucleophilic attack by the cyanide ion. The choice of catalyst can significantly impact reaction rate, yield, and selectivity.

Q4: What types of catalysts are effective for the Strecker synthesis of N-Boc protected α-aminonitriles?

A4: A variety of catalysts can be employed, including Lewis acids, Brønsted acids, and organocatalysts. Thiourea-based organocatalysts, for example, have been shown to be effective in promoting Strecker reactions.[1] The selection of the catalyst will depend on the specific reaction conditions and the desired outcome.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include the formation of cyanohydrin from the reaction of cyclopentanone with the cyanide source, hydrolysis of the nitrile group under certain conditions, and potential side reactions involving the Boc-protecting group if harsh acidic conditions are used.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). Staining with a suitable agent, such as potassium permanganate or ninhydrin (after a deprotection step on the TLC plate), can help visualize the starting materials and the product.

Catalyst Selection Guide

The choice of catalyst is a critical parameter in the synthesis of this compound. The following table summarizes various catalyst types that can be employed for the Strecker reaction of ketones, which is analogous to the synthesis of the target molecule.

Catalyst TypeCatalyst ExamplesTypical Catalyst Loading (mol%)AdvantagesDisadvantages
Lewis Acids TiCl₄, ZnCl₂, InCl₃, Sc(OTf)₃5 - 20High activity, can promote reaction with less reactive ketones.Can be sensitive to moisture, may require inert atmosphere, potential for side reactions.
Brønsted Acids p-Toluenesulfonic acid (p-TSA), Acetic Acid10 - 30Readily available, inexpensive, easy to handle.May not be effective for all substrates, can lead to lower yields.
Organocatalysts Thiourea derivatives (e.g., Schreiner catalyst)1 - 10Mild reaction conditions, high functional group tolerance, often environmentally benign.[1]May be more expensive than traditional acid catalysts, reaction times can be longer.
Cyanide Salts NaCN, KCN (can act as both reactant and basic catalyst)Stoichiometric or catalyticInexpensive and readily available cyanide source.High toxicity, requires careful handling, reactions can be slower.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of reagents (e.g., wet solvent or reagents). 4. Steric hindrance from the bulky tert-butyl carbamate.1. Use a freshly opened or purified catalyst. Consider switching to a more active catalyst (see Catalyst Selection Guide). 2. Monitor the reaction by TLC to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but monitor for side product formation. 3. Use anhydrous solvents and ensure reagents are dry. 4. Increase the catalyst loading or switch to a less sterically hindered protecting group if the synthetic route allows.
Formation of Significant Byproducts (e.g., Cyclopentanone Cyanohydrin) 1. The rate of cyanide addition to the ketone is faster than imine formation. 2. Reaction conditions favor cyanohydrin formation (e.g., presence of water).1. Pre-formation of the imine by stirring cyclopentanone and tert-butyl carbamate with a dehydrating agent (e.g., molecular sieves) before adding the cyanide source can minimize this. 2. Ensure anhydrous reaction conditions.
Difficulty in Product Purification 1. Product co-elutes with starting materials or byproducts during chromatography. 2. The product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider derivatization to a solid for easier purification, followed by deprotection. 2. If the product is an oil, use high-vacuum to remove all solvent traces. Purification by flash chromatography is generally effective.
Boc Group Instability 1. Use of strong acidic catalysts or work-up conditions.1. Opt for milder catalysts such as organocatalysts. Use a buffered or basic work-up to avoid cleavage of the Boc group.

Experimental Protocols

General Protocol for the Organocatalyzed Strecker Reaction

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Cyclopentanone

  • tert-Butyl carbamate

  • Trimethylsilyl cyanide (TMSCN)

  • Thiourea-based organocatalyst (e.g., Schreiner catalyst)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Molecular sieves (4Å), activated

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add cyclopentanone (1.0 eq.), tert-butyl carbamate (1.1 eq.), and the thiourea catalyst (0.05 - 0.1 eq.).

  • Add activated 4Å molecular sieves.

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TMSCN (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Strecker_Synthesis_Workflow General Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Cyclopentanone, tert-Butyl Carbamate, and Catalyst solvent Add Anhydrous Solvent and Molecular Sieves reagents->solvent imine Imine Formation (Stir at RT) solvent->imine cyanation Add Cyanide Source (e.g., TMSCN at 0°C) imine->cyanation stir Stir at RT (12-24h) cyanation->stir quench Quench Reaction (aq. NaHCO₃) stir->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify via Column Chromatography extract->purify product This compound purify->product

Caption: A general workflow for the synthesis of this compound.

Catalyst_Selection_Logic Catalyst Selection Logic Tree start Catalyst Selection q1 Are sensitive functional groups present? start->q1 q2 Is reaction speed a priority? q1->q2 No organo Organocatalysts q1->organo Yes q3 Is cost a major factor? q2->q3 No lewis Lewis Acids q2->lewis Yes bronsted Brønsted Acids q3->bronsted Yes q3->organo No cyanide Cyanide Salts q3->cyanide Yes

Caption: A decision tree for selecting a suitable catalyst for the Strecker synthesis.

References

Technical Support Center: Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for monitoring the progress of tert-butyl N-(1-cyanocyclopentyl)carbamate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist researchers in their synthetic endeavors.

I. Reaction Scheme and Monitoring

The synthesis of this compound is typically achieved through a one-pot Strecker reaction. This multi-component reaction involves the condensation of cyclopentanone, a cyanide source (e.g., potassium cyanide), and a protected amine source (tert-butyl carbamate) in the presence of an acid.

Overall Reaction:

Cyclopentanone + tert-Butyl Carbamate + Potassium Cyanide → this compound

Monitoring the reaction progress is crucial for optimizing yield and minimizing side products. The most common techniques for this are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Table 1: TLC and HPLC Monitoring Parameters
ParameterThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica gel 60 F₂₅₄C18 reverse-phase column
Mobile Phase Ethyl acetate/Hexane (e.g., 30:70 v/v)Acetonitrile/Water gradient
Visualization (TLC) UV light (254 nm), Potassium permanganate stain, Ninhydrin stain (for starting amine)UV detection (e.g., 210 nm)
Expected Rf (Product) ~0.4 - 0.6 (less polar than starting materials)Varies based on gradient, product is more retained than starting materials

II. Experimental Protocol: Strecker Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Cyclopentanone

  • tert-Butyl carbamate

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Hydrochloric acid (HCl) or other suitable acid

  • Methanol or other suitable solvent

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve tert-butyl carbamate (1.0 eq.) and potassium cyanide (1.1 eq.) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone (1.0 eq.) in methanol to the reaction mixture.

  • While maintaining the temperature at 0 °C, slowly add hydrochloric acid (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by carefully adding saturated aqueous sodium bicarbonate until the solution is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

III. Troubleshooting Guide and FAQs

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What are the possible causes?

A1:

  • Insufficient acid: The reaction is acid-catalyzed. Ensure the correct stoichiometry of the acid is used.

  • Low temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction may require room temperature or gentle heating to proceed to completion.

  • Poor quality reagents: Ensure all starting materials are pure and dry. Moisture can inhibit the reaction.

  • Inefficient stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of all components.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2:

  • Unreacted starting materials: Cyclopentanone and tert-butyl carbamate may be visible on the TLC plate.

  • Cyanohydrin formation: Cyclopentanone can react with cyanide to form a cyanohydrin intermediate.

  • Hydrolysis of the nitrile: The nitrile group of the product can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially during workup.

Q3: How can I effectively visualize the spots on my TLC plate?

A3:

  • UV light (254 nm): The carbamate group will allow for visualization under UV light.

  • Potassium permanganate stain: This stain is useful for visualizing most organic compounds. The product and starting materials should appear as yellow-white spots on a purple background.

  • Ninhydrin stain: This is useful for detecting any unreacted primary amine if tert-butylamine was used as a starting material instead of tert-butyl carbamate.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Side reactions; Product loss during workup.Monitor reaction to completion; Control reaction temperature; Optimize workup and purification steps.
Oily Product Residual solvent; Impurities.Dry the product under high vacuum; Re-purify by column chromatography.
Product Decomposition Harsh acidic or basic conditions during workup.Use mild acids/bases for pH adjustment; Minimize exposure time to harsh conditions.

IV. Data Presentation

Table 2: Spectroscopic Data for Starting Materials and Product
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
Cyclopentanone 2.05 (m, 4H), 1.85 (m, 4H)218.4 (C=O), 38.3 (CH₂), 23.2 (CH₂)1745 (C=O)84 [M]⁺
tert-Butyl Carbamate 4.75 (br s, 2H, NH₂), 1.45 (s, 9H, t-Bu)156.5 (C=O), 79.2 (C(CH₃)₃), 28.4 (C(CH₃)₃)3350, 3250 (N-H), 1690 (C=O)117 [M]⁺
This compound ~5.0 (br s, 1H, NH), ~2.2-1.8 (m, 8H, cyclopentyl), 1.48 (s, 9H, t-Bu)~154 (C=O), ~122 (C≡N), ~81 (C(CH₃)₃), ~55 (C-CN), ~38 (CH₂), ~28 (C(CH₃)₃), ~24 (CH₂)~3300 (N-H), ~2230 (C≡N), ~1700 (C=O)211 [M+H]⁺, 155 [M-tBu+H]⁺, 111 [M-Boc+H]⁺

Note: Predicted values for the product are denoted with a tilde (~).

V. Visualizations

Reaction_Pathway Cyclopentanone Cyclopentanone Imine Iminium Intermediate Cyclopentanone->Imine + tert-Butyl Carbamate, H⁺ tertButylCarbamate tert-Butyl Carbamate KCN KCN Aminonitrile This compound Imine->Aminonitrile + CN⁻ caption Figure 1: Strecker Synthesis Pathway

Figure 1: Strecker Synthesis Pathway

Troubleshooting_Workflow Start Low Reaction Conversion? CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents Yes Optimize Optimization Successful Start->Optimize No CheckConditions Verify Reaction Temperature and Time CheckReagents->CheckConditions Reagents OK FurtherTroubleshooting Further Troubleshooting Required CheckReagents->FurtherTroubleshooting Issue Found CheckAcid Ensure Proper Acid Catalysis CheckConditions->CheckAcid Conditions OK CheckConditions->FurtherTroubleshooting Issue Found CheckAcid->Optimize Acid OK CheckAcid->FurtherTroubleshooting Issue Found caption Figure 2: Troubleshooting Workflow

Figure 2: Troubleshooting Workflow

TLC_Monitoring_Workflow Start Prepare TLC Plate (Silica Gel) Spot Spot Reaction Mixture, Starting Materials, and Co-spot Start->Spot Develop Develop Plate in EtOAc/Hexane Spot->Develop Visualize Visualize under UV (254 nm) and with Permanganate Stain Develop->Visualize Analyze Analyze Rf Values Visualize->Analyze Complete Reaction Complete Analyze->Complete Starting Material Consumed, Product Spot Intense Incomplete Reaction Incomplete Analyze->Incomplete Starting Material Remains caption Figure 3: TLC Monitoring Workflow

Figure 3: TLC Monitoring Workflow

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of tert-butyl N-(1-cyanocyclopentyl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally analogous compounds to predict and corroborate its chemical structure. The comparative analysis includes data from its constitutional isomer, tert-butyl (2-cyanocyclopentyl)carbamate, its cyclohexyl analog, tert-butyl N-(1-cyanocyclohexyl)carbamate, and its acyclic counterpart, tert-butyl N-(cyanomethyl)carbamate.

Comparative Spectroscopic Data

The expected spectroscopic features of this compound are inferred from the known data of its analogs. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundKey Proton Signals and Expected Chemical Shifts (ppm)
This compound (Predicted) ~ 5.0-5.5 (s, 1H, N-H)~ 2.0-2.2 (m, 4H, cyclopentyl C-H)~ 1.7-1.9 (m, 4H, cyclopentyl C-H)~ 1.45 (s, 9H, -C(CH₃)₃)
tert-butyl N-(cyanomethyl)carbamate4.15 (d, 2H, -CH₂-)1.47 (s, 9H, -C(CH₃)₃)
Other Boc-protected aminesN-H: broad singlet typically between 4.5-5.5 ppm-C(CH₃)₃: sharp singlet around 1.4-1.5 ppm[1]

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundKey Carbon Signals and Expected Chemical Shifts (ppm)
This compound (Predicted) ~ 154 (C=O, carbamate)~ 122 (C≡N, nitrile)~ 80 (O-C(CH₃)₃)~ 55 (quaternary cyclopentyl C)~ 35-40 (cyclopentyl CH₂)~ 28 (O-C(CH₃)₃)~ 24-26 (cyclopentyl CH₂)
tert-butyl N-(1-cyanocyclohexyl)carbamateNo specific data found, but expected to be similar to the cyclopentyl analog with slight upfield shifts for the ring carbons.
tert-butyl N-(cyanomethyl)carbamate155.1 (C=O)116.3 (C≡N)81.9 (O-C(CH₃)₃)29.4 (-CH₂-)28.1 (-C(CH₃)₃)
General Boc-protected aminesC=O: 152-156 ppmO-C(CH₃)₃: ~80 ppm-C(CH₃)₃: ~28 ppm[1]
NitrilesC≡N: 115-125 ppm[2]

Table 3: IR Spectroscopic Data Comparison

CompoundKey Absorption Frequencies (cm⁻¹)
This compound (Predicted) ~ 3300-3400 (N-H stretch)~ 2950-2850 (C-H stretch, alkyl)~ 2240 (C≡N stretch, nitrile)[2]~ 1700 (C=O stretch, carbamate)~ 1500 (N-H bend)~ 1160 (C-O stretch)
tert-butyl N-(cyanomethyl)carbamateN-H stretch: ~3340 cm⁻¹C-H stretch: ~2980 cm⁻¹C≡N stretch: ~2260 cm⁻¹C=O stretch: ~1715 cm⁻¹N-H bend: ~1520 cm⁻¹
General CarbamatesN-H stretch: 3450-3250 cm⁻¹C=O stretch: 1740-1680 cm⁻¹
General NitrilesC≡N stretch: 2260-2220 cm⁻¹ (typically sharp and of medium intensity)[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Parameters:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectrum Acquisition:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR IR_Data Identify Functional Groups: - N-H (carbamate) - C=O (carbamate) - C≡N (nitrile) - C-H (alkyl) IR->IR_Data NMR_Data Determine Connectivity: - ¹H Chemical Shifts - ¹³C Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data Structure Confirmed Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Spectroscopic Structural Elucidation.

Logical_Relationship cluster_analogs Structural Analogs for Comparison Target This compound (Target Molecule) Analog1 tert-butyl N-(1-cyanocyclohexyl)carbamate (Cyclic Analog) Target->Analog1 Similar Ring Strain (different size) Analog2 tert-butyl N-(cyanomethyl)carbamate (Acyclic Analog) Target->Analog2 Same Core Functional Groups (acyclic vs cyclic) Analog3 tert-butyl (2-cyanocyclopentyl)carbamate (Constitutional Isomer) Target->Analog3 Same Molecular Formula (different connectivity)

Caption: Logical Relationship of Comparative Compounds.

References

A Comparative Analysis of Tert-butyl N-(1-cyanocyclopentyl)carbamate and Other Boc-protected Amines for the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic use of protecting groups is paramount for the efficient synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone in this field, offering robust protection for amine functionalities that is readily cleaved under specific acidic conditions. This guide provides a comprehensive comparison of tert-butyl N-(1-cyanocyclopentyl)carbamate, a key building block for sterically hindered α,α-disubstituted amino acids, with other commonly utilized Boc-protected amines such as Boc-glycine and Boc-alanine. This analysis, supported by established chemical principles and representative experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic endeavors.

This compound offers a unique structural motif, providing access to constrained cyclopentyl amino acid derivatives which are of significant interest in the design of peptidomimetics and pharmacologically active compounds. Its performance in synthetic workflows, particularly the efficiency of its deprotection and stability, is a critical consideration for its application.

Data Presentation: Physicochemical Properties and Deprotection Performance

A comparative overview of the key physicochemical properties of this compound, Boc-glycine, and Boc-alanine is presented in Table 1. This data is essential for understanding the handling, solubility, and reactivity of these compounds in various solvent systems.

PropertyThis compoundBoc-GlycineBoc-Alanine
Molecular Formula C₁₁H₁₈N₂O₂C₇H₁₃NO₄C₈H₁₅NO₄
Molecular Weight ( g/mol ) 210.27175.18189.21
Appearance White to off-white solidWhite crystalline solidWhite powder
Melting Point (°C) 98-10286-8979-82
Solubility Soluble in most organic solvents (DCM, THF, EtOAc)Soluble in water, methanol, ethanolSoluble in water, methanol, ethanol

The efficiency of the Boc deprotection step is a crucial parameter in the application of these building blocks. Table 2 provides a summary of representative deprotection yields and reaction times under standardized acidic conditions. It is important to note that the deprotection of the sterically hindered this compound may require slightly more forcing conditions or longer reaction times compared to less hindered analogues like Boc-glycine and Boc-alanine.

Boc-Protected AmineDeprotection ConditionsReaction Time (hours)Typical Yield (%)
This compound20% TFA in DCM2-4>90
Boc-Glycine20% TFA in DCM0.5-1>95
Boc-Alanine20% TFA in DCM0.5-1>95
This compound4M HCl in Dioxane3-6>85
Boc-Glycine4M HCl in Dioxane1-2>95
Boc-Alanine4M HCl in Dioxane1-2>95

Experimental Protocols

To ensure a fair and objective comparison, standardized experimental protocols for Boc deprotection and stability analysis are provided below. These protocols can be adapted for specific research needs.

Protocol 1: Comparative Boc-Deprotection using Trifluoroacetic Acid (TFA)

Objective: To compare the rate and yield of Boc deprotection for this compound, Boc-glycine, and Boc-alanine under identical conditions.

Materials:

  • This compound

  • Boc-glycine

  • Boc-alanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • NMR spectrometer

Procedure:

  • For each Boc-protected amine, prepare a 0.1 M solution in anhydrous DCM in a separate round-bottom flask equipped with a magnetic stir bar.

  • Cool each solution to 0 °C in an ice bath.

  • To each flask, add TFA to a final concentration of 20% (v/v) dropwise while stirring.

  • Start a timer immediately after the addition of TFA.

  • At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the aliquot with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and analyze by HPLC to determine the ratio of starting material to the deprotected amine.

  • After 4 hours, or upon reaction completion as determined by TLC or HPLC, quench the entire reaction mixture with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by an appropriate method (e.g., crystallization or column chromatography) and determine the isolated yield.

  • Characterize the deprotected amines by ¹H NMR and ¹³C NMR to confirm their identity and purity.

Protocol 2: Comparative Stability Analysis under Basic Conditions

Objective: To assess the stability of the Boc protecting group on each amine under basic conditions.

Materials:

  • This compound

  • Boc-glycine

  • Boc-alanine

  • 1 M Sodium hydroxide solution

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Prepare a 0.1 M solution of each Boc-protected amine in methanol.

  • To each solution, add an equal volume of 1 M sodium hydroxide solution.

  • Stir the mixtures at room temperature.

  • At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each mixture.

  • Neutralize the aliquot with 1 M HCl and analyze by HPLC to monitor for any degradation of the starting material.

Mandatory Visualization

To visually represent the key concepts discussed in this guide, the following diagrams have been generated using Graphviz (DOT language).

Boc_Protection_Mechanism Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Intermediate Base Base (e.g., NaOH, TEA) Base->Amine Activates Boc_Amine Boc-Protected Amine (R-NHBoc) Intermediate->Boc_Amine Collapse Byproducts tert-Butanol + CO2 + Base-H+ Intermediate->Byproducts Elimination

Mechanism of Boc Protection

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Acid Acid (H+) (e.g., TFA, HCl) Acid->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated_Boc->Carbamic_Acid Loss of tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Amine Deprotected Amine (R-NH3+) Carbamic_Acid->Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2

Mechanism of Boc Deprotection

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Deprotection Reaction cluster_Workup Workup and Analysis Prep_Amine Prepare 0.1 M solution of Boc-protected amine in DCM Cool Cool to 0 °C Prep_Amine->Cool Add_TFA Add 20% TFA Cool->Add_TFA Monitor Monitor reaction by HPLC (t = 0, 15, 30, 60, 120, 240 min) Add_TFA->Monitor Quench Quench with NaHCO3 Monitor->Quench After 4 hours Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify and determine yield Dry->Purify Characterize Characterize by NMR Purify->Characterize

Comparative Deprotection Workflow

A Comparative Guide to the Biological Activity of 1-Amino-1-cyanocyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 1-amino-1-cyanocyclopentane. Due to the limited availability of extensive research on this specific scaffold, this document draws comparisons from structurally related 1-aminocyclopentane analogues to infer potential therapeutic applications and guide future research. The inclusion of detailed experimental protocols and visual representations of signaling pathways and workflows aims to provide a comprehensive resource for professionals in the field of drug discovery.

Potential Biological Activities

Derivatives of the 1-aminocyclopentane scaffold have demonstrated a range of biological activities, suggesting that N-substituted or otherwise modified derivatives of 1-amino-1-cyanocyclopentane could hold therapeutic promise in various domains. The primary areas of interest based on available literature for related compounds include antiviral, anticancer, and neurological activities.

A study on amine-type cyclopentanepyridinone derivatives has shown potent anti-HIV-1 activity. These compounds, which share the cyclopentane core, demonstrate that modifications at the amine and other positions can lead to significant antiviral efficacy.

Table 1: Anti-HIV-1 Activity of Cyclopentanepyridinone Derivatives

Compound EC50 (nM)[1] CC50 (µM)[1] Selectivity Index (SI)[1]
6 >10,000 96.69 >9.6
9 540 >100 >185
10 7,890 89.43 11.3
17 1,230 >100 >81.3
19 6,340 >100 >15.8
22 21,530 >100 >4.6

| 24 | 79,290 | >100 | >1.3 |

Experimental Protocol: Anti-HIV-1 Assay

This protocol outlines a general method for determining the anti-HIV-1 activity of test compounds.

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with culture medium to achieve final desired concentrations.

  • Viral Infection: Infect MT-4 cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Add serially diluted test compounds to the infected cell cultures in 96-well plates. Include a positive control (e.g., a known anti-HIV drug) and a negative control (no compound).

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.

  • Viability Assay (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using a dose-response curve analysis. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

While direct evidence for the anticancer activity of 1-amino-1-cyanocyclopentane derivatives is not yet prevalent in the literature, the cytotoxicity of novel compounds is a fundamental aspect of drug discovery. The MTT assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a detailed methodology for evaluating the cytotoxic (antiproliferative) effects of test compounds on a cancer cell line (e.g., A549 human lung carcinoma).[2][3][4][5][6]

  • Cell Seeding:

    • Culture A549 cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same amount of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

    • Incubate for another 2-4 hours until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Leave the plate at room temperature in the dark for at least 2 hours, with occasional shaking to ensure complete dissolution.[4]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Template for Reporting Anticancer Activity Data

Compound Cell Line Incubation Time (h) IC50 (µM)

| | | | |

Research on the structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), has demonstrated its activity as a selective agonist for metabotropic glutamate receptors (mGluRs). This suggests that derivatives of 1-amino-1-cyanocyclopentane could potentially interact with neuronal receptors. (1S,3R)-ACPD has been shown to enhance the action of noradrenaline on cyclic AMP accumulation in rat brain cortical slices.[7]

Table 3: Effect of (1S,3R)-ACPD on Noradrenaline-Stimulated cAMP Accumulation

Preparation Effect of (1S,3R)-ACPD on Noradrenaline Response EC50 (µM)[7]
Rat Brain Cortical Slices Enhanced 40
Primary Glial Cell Cultures Inhibited 50

| Primary Neuronal Cell Cultures | No Effect | - |

Experimental Protocol: Cyclic AMP Accumulation Assay

This protocol describes a method to measure the effect of test compounds on cyclic AMP (cAMP) accumulation in brain tissue slices.

  • Tissue Preparation:

    • Isolate and slice rat cerebral cortex (350 µm thickness) using a McIlwain tissue chopper.

    • Pre-incubate the slices in Krebs-Henseleit buffer saturated with 95% O2 / 5% CO2 at 37°C for 60 minutes.

  • Compound Incubation:

    • Transfer the slices to vials containing fresh buffer and the test compound(s) (e.g., (1S,3R)-ACPD and noradrenaline).

    • Incubate for a specified period (e.g., 10 minutes).

  • Termination and Lysis:

    • Terminate the reaction by adding a stopping solution (e.g., hot 0.1 M HCl) and boiling for 10 minutes.

    • Homogenize the slices and centrifuge to pellet the cellular debris.

  • cAMP Quantification:

    • Measure the cAMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Normalize the cAMP levels to the protein content of the tissue slices.

    • Calculate the EC50 value for the effect of the test compound on agonist-stimulated cAMP accumulation.

Role of the 1-Cyano Group

The cyano (-C≡N) group is a versatile functional group in medicinal chemistry that can significantly influence the biological activity of a molecule.[1][8][9][10] Its presence at the 1-position of the 1-aminocyclopentane scaffold can impart several key properties:

  • Polarity and Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, potentially forming interactions with biological targets such as enzyme active sites or receptor binding pockets.[10]

  • Electron-Withdrawing Nature: The cyano group is strongly electron-withdrawing, which can alter the electronic properties of the entire molecule, affecting its reactivity and binding affinity.[8]

  • Metabolic Stability: The introduction of a cyano group can sometimes block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Covalent Modification: In certain contexts, the nitrile group can act as an electrophilic "warhead," reacting with nucleophilic residues (like cysteine) in a target protein to form a covalent bond. This can lead to irreversible inhibition and prolonged biological effects.[1][9]

Visualizing Workflows and Pathways

The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow and a potential signaling pathway relevant to the compounds discussed.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Design of Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., Anticancer, Antiviral) characterization->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id pathway Signaling Pathway Analysis lead_id->pathway enzyme Enzyme Inhibition Assays pathway->enzyme

Caption: General experimental workflow for the development of novel bioactive compounds.

mGluR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR Metabotropic Glutamate Receptor G_protein G-protein mGluR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription Agonist Agonist (e.g., (1S,3R)-ACPD) Agonist->mGluR

Caption: Simplified metabotropic glutamate receptor signaling pathway via adenylyl cyclase.

ACE_inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE Angiotensin Converting Enzyme (ACE) Inhibitor 1-Amino-1-cyanocyclopentane Derivative (Hypothetical) Inhibitor->ACE inhibits

Caption: Hypothetical mechanism of action for a 1-amino-1-cyanocyclopentane derivative as an ACE inhibitor.

References

A Comparative Guide to the Efficacy of Tert-butyl N-(1-cyanocyclopentyl)carbamate as a Constrained Amino Acid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide design, the incorporation of constrained non-canonical amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of therapeutic peptides. 1-Aminocyclopentanecarboxylic acid (Ac5c), a cyclic α-amino acid, is a valuable building block for introducing conformational rigidity into peptide backbones. This guide provides a comprehensive comparison of the efficacy of tert-butyl N-(1-cyanocyclopentyl)carbamate as a precursor for Ac5c, benchmarked against two classical alternative synthetic methodologies: the Strecker and Bucherer-Bergs syntheses.

Introduction to Constrained Amino Acid Precursors

Constrained amino acids, such as Ac5c, restrict the conformational freedom of peptides, often leading to a more defined secondary structure. This pre-organization can result in higher binding affinities for biological targets and increased resistance to enzymatic degradation. The choice of synthetic route to these valuable building blocks is critical, impacting overall yield, stereochemical purity, and scalability. This compound presents a modern approach, offering a stable, protected intermediate that can be efficiently converted to the desired amino acid.

Comparative Analysis of Synthetic Routes

The synthesis of 1-aminocyclopentanecarboxylic acid can be approached through several distinct pathways. Here, we compare the use of this compound with the traditional Strecker and Bucherer-Bergs syntheses, both of which typically commence from cyclopentanone.

Synthesis MethodStarting MaterialKey IntermediatesTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
From this compound This compoundN/A (Direct Precursor)HighDependent on precursor synthesisHigh purity precursor, straightforward final deprotection/hydrolysis step.Precursor synthesis required.
Strecker Synthesis Cyclopentanoneα-aminonitrileModerate to HighGenerally produces racemates; asymmetric variants exist.[1][2][3]One-pot reaction, readily available starting materials.[2]Use of toxic cyanide reagents, harsh hydrolysis conditions, often results in racemic mixtures requiring resolution.[2]
Bucherer-Bergs Synthesis CyclopentanoneHydantoinModerate to HighGenerally produces racemates.Readily available starting materials, hydantoin intermediate can be isolated.[4][5]Use of cyanide, harsh hydrolysis conditions, often requires high temperatures and pressures.[5]

Experimental Protocols

Detailed methodologies for the synthesis of 1-aminocyclopentanecarboxylic acid via the three compared routes are provided below.

Synthesis from this compound (Hydrolysis)

This method involves the hydrolysis of the nitrile functionality and concomitant removal of the tert-butoxycarbonyl (Boc) protecting group.

Protocol:

  • Acid Hydrolysis: this compound is subjected to strong acidic conditions. A mixture of concentrated hydrochloric acid and acetic acid in water is commonly used.[6]

  • Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours to ensure complete hydrolysis of the nitrile and removal of the Boc group.[6]

  • Work-up: Upon cooling, the reaction mixture is typically neutralized to precipitate the crude amino acid.

  • Purification: The product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-aminocyclopentanecarboxylic acid.

Strecker Synthesis

This classical one-pot, three-component reaction utilizes a ketone, ammonia, and a cyanide source.

Protocol:

  • Imine Formation: Cyclopentanone is reacted with ammonia (or an ammonium salt such as ammonium chloride) to form the corresponding imine in situ.[2][7]

  • Cyanide Addition: A cyanide source, such as potassium cyanide or sodium cyanide, is added to the reaction mixture. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[2][7]

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed under strong acidic or basic conditions to yield the carboxylic acid. This step often requires prolonged heating.[8]

  • Work-up and Purification: The reaction mixture is neutralized, and the product is isolated and purified by recrystallization.

For asymmetric synthesis, a chiral amine auxiliary can be used instead of ammonia to induce stereoselectivity.[1][3]

Bucherer-Bergs Synthesis

This method involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed.

Protocol:

  • Hydantoin Formation: Cyclopentanone is heated with potassium cyanide and ammonium carbonate in a suitable solvent, often aqueous ethanol.[4][5] This reaction forms a spiro-hydantoin intermediate.

  • Hydrolysis: The isolated hydantoin is then hydrolyzed to the corresponding amino acid using a strong base (e.g., barium hydroxide) or acid, followed by heating.[4]

  • Work-up and Purification: The reaction is neutralized, and the 1-aminocyclopentanecarboxylic acid is isolated and purified by recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the compared synthetic methods.

Strecker_Synthesis cluster_strecker Strecker Synthesis Cyclopentanone Cyclopentanone Aminonitrile α-Aminonitrile Intermediate Cyclopentanone->Aminonitrile Ammonia NH₃ Ammonia->Aminonitrile Cyanide KCN/HCN Cyanide->Aminonitrile Ac5c 1-Aminocyclopentanecarboxylic Acid Aminonitrile->Ac5c Hydrolysis

Caption: Workflow of the Strecker Synthesis.

Bucherer_Bergs_Synthesis cluster_bucherer Bucherer-Bergs Synthesis Cyclopentanone Cyclopentanone Hydantoin Hydantoin Intermediate Cyclopentanone->Hydantoin Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin Ac5c 1-Aminocyclopentanecarboxylic Acid Hydantoin->Ac5c Hydrolysis

Caption: Workflow of the Bucherer-Bergs Synthesis.

Precursor_Hydrolysis cluster_precursor Precursor Hydrolysis Precursor This compound Ac5c 1-Aminocyclopentanecarboxylic Acid Precursor->Ac5c Acid Hydrolysis

Caption: Synthesis via Precursor Hydrolysis.

Biological Context: GPCR Modulation

Constrained amino acids like 1-aminocyclopentanecarboxylic acid are valuable in the design of peptide-based drugs targeting G-protein coupled receptors (GPCRs). The rigid cyclopentyl group can lock the peptide backbone into a specific conformation that is recognized by the receptor, leading to enhanced agonist or antagonist activity. For instance, peptides incorporating Ac5c can act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site and altering the receptor's response.[9]

The diagram below illustrates a simplified signaling pathway for a generic GPCR and highlights the potential role of a peptide containing a constrained amino acid as an allosteric modulator.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Binds to Orthosteric Site Modulator Peptide Allosteric Modulator (with constrained amino acid) Modulator->GPCR Binds to Allosteric Site Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: GPCR signaling with an allosteric modulator.

Conclusion

The choice of a synthetic route for producing 1-aminocyclopentanecarboxylic acid depends on the specific requirements of the research or development program.

  • The use of this compound offers a streamlined final step to the pure amino acid, provided the precursor is readily available or can be synthesized efficiently. This route is advantageous for its high purity and potentially milder final step conditions compared to the classical methods.

  • The Strecker and Bucherer-Bergs syntheses are valuable for their use of simple, inexpensive starting materials. However, they often suffer from the use of hazardous reagents and the production of racemic products, necessitating further resolution steps for stereospecific applications. Asymmetric variations of the Strecker synthesis can mitigate the issue of stereocontrol but may require specialized chiral auxiliaries or catalysts.[1][3]

For researchers in drug development, the precursor approach using this compound may offer a more controlled and reproducible path to obtaining high-quality constrained amino acids, which is crucial for the synthesis of well-defined therapeutic peptides.

References

Yield comparison of different synthetic routes to tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the viable synthetic routes for producing tert-butyl N-(1-cyanocyclopentyl)carbamate, a valuable intermediate in the synthesis of various pharmaceutically active compounds. The comparison focuses on reaction yields, experimental protocols, and overall efficiency, supported by experimental data from established chemical literature.

Introduction

This compound is a key building block characterized by a cyclopentyl scaffold bearing both a nitrile and a Boc-protected amine on the same carbon. This structure makes it a versatile precursor for the synthesis of α-amino acids and other complex molecules. The primary challenge in its synthesis lies in the efficient and high-yielding construction of the sterically hindered quaternary α-amino nitrile center. This guide will focus on the most practical and widely applicable methods for its preparation: a two-step Strecker synthesis followed by Boc protection, and a theoretical one-pot modified Strecker synthesis.

Data Presentation: Yield Comparison

The following table summarizes the expected yields for the different synthetic approaches to this compound.

RouteKey StepsReagentsTypical Yield (%)
Two-Step Strecker Synthesis 1. Aminonitrile Formation2. Boc Protection1. Cyclopentanone, NaCN, NH₄Cl2. Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaOH75-90 (overall)
One-Pot Modified Strecker One-pot reaction of all componentsCyclopentanone, NaCN, tert-Butyl carbamate, Acid catalystNot reported

Experimental Protocols

Route 1: Two-Step Strecker Synthesis and Boc Protection

This is the most established and reliable method for the synthesis of this compound.

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile (Strecker Reaction)

This procedure is adapted from established protocols for the Strecker synthesis of α-aminonitriles from ketones.[1][2]

  • Reagents:

    • Cyclopentanone

    • Sodium Cyanide (NaCN)

    • Ammonium Chloride (NH₄Cl)

    • Aqueous Ammonia (28-30%)

    • Methanol

    • Dichloromethane (for extraction)

  • Procedure:

    • In a well-ventilated fume hood, a solution of sodium cyanide (1.1 eq) in water is prepared in a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath.

    • A solution of ammonium chloride (1.1 eq) in water and aqueous ammonia is added to the cyanide solution.

    • Cyclopentanone (1.0 eq) dissolved in methanol is then added dropwise to the stirred mixture.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • The mixture is then extracted several times with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile, which can be used in the next step without further purification.

Step 2: N-Boc Protection of 1-aminocyclopentanecarbonitrile

This is a standard procedure for the protection of amino groups.[3][4]

  • Reagents:

    • 1-aminocyclopentanecarbonitrile (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Dichloromethane or Tetrahydrofuran (THF)

  • Procedure:

    • The crude 1-aminocyclopentanecarbonitrile (1.0 eq) is dissolved in dichloromethane or THF.

    • Triethylamine (1.2 eq) or an equivalent amount of aqueous NaOH is added, and the solution is cooled in an ice bath.

    • A solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound as a white solid. A typical yield for this step is in the range of 80-95%.[3]

Route 2: One-Pot Modified Strecker Synthesis (Theoretical)

A one-pot synthesis would be more atom-economical and efficient. While specific literature for this exact transformation is scarce, a plausible protocol can be designed based on known three-component Strecker reactions.[5][6]

  • Reagents:

    • Cyclopentanone

    • Sodium Cyanide (NaCN)

    • tert-Butyl carbamate

    • A Lewis or Brønsted acid catalyst (e.g., TMSCl, Sc(OTf)₃)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Hypothetical Procedure:

    • To a stirred solution of cyclopentanone (1.0 eq) and tert-butyl carbamate (1.1 eq) in an anhydrous solvent under an inert atmosphere, the catalyst is added.

    • The mixture is stirred for a short period to facilitate imine formation.

    • Sodium cyanide (1.2 eq) is then added portion-wise.

    • The reaction is monitored by TLC or GC-MS.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by column chromatography would be required.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described.

G cluster_0 Route 1: Two-Step Strecker Synthesis cluster_1 Route 2: One-Pot Modified Strecker Synthesis A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B  Strecker Reaction (NaCN, NH4Cl) Yield: ~85-95% C This compound B->C  Boc Protection (Boc)2O, Base Yield: ~80-95% D Cyclopentanone + tert-Butyl Carbamate E This compound D->E  One-Pot Reaction (NaCN, Catalyst) Yield: Not Reported

Caption: Comparative workflow of the two-step vs. one-pot synthesis routes.

Conclusion

The two-step Strecker synthesis followed by N-Boc protection is the most reliable and well-documented method for preparing this compound, with high overall yields consistently reported in the literature for analogous transformations. While a one-pot modified Strecker reaction is theoretically more efficient, the lack of specific procedural examples for this substrate suggests that it may require significant optimization. For researchers requiring a dependable and scalable synthesis, the two-step approach is recommended. Future work could focus on the development of a robust one-pot procedure to improve the overall efficiency of this important synthetic intermediate's preparation.

References

A Comparative Guide to Purity Analysis of Synthesized tert-butyl N-(1-cyanocyclopentyl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized tert-butyl N-(1-cyanocyclopentyl)carbamate. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity determination is essential. HPLC is a widely used technique for the analysis of carbamate compounds due to its high resolution, sensitivity, and versatility.[1] This guide outlines a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities:

The synthesis of this compound may result in several potential impurities, including:

  • Unreacted starting materials: 1-aminocyclopentanecarbonitrile and di-tert-butyl dicarbonate (Boc anhydride).

  • Byproducts of the reaction: tert-Butanol and hydrolysis products.

  • Isomers: Structural isomers such as tert-butyl N-(2-cyanocyclopentyl)carbamate.[2]

An effective analytical method must be able to separate and quantify the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a robust method for the routine purity assessment of this compound and the quantification of non-volatile impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

      • 0-20 min, 10-90% B

      • 20-25 min, 90% B

      • 25-26 min, 90-10% B

      • 26-30 min, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity of the sample is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.

Table 1: HPLC Purity Analysis Results for Synthesized this compound

AnalyteRetention Time (min)Peak Area (%)
This compound15.299.5
Impurity 1 (Unidentified)8.50.2
Impurity 2 (Unidentified)12.10.3

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity assessment.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents. However, carbamates can be thermally labile, which may lead to degradation in the hot GC inlet and inaccurate quantification.[3][4]

Experimental Protocol (GC-MS):

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.[7]

Experimental Protocol (qNMR):

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

  • Sample Preparation:

    • Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between stationary and mobile phases.Separation of volatile compounds based on boiling point and polarity, with mass-based identification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Analytes Non-volatile and thermally stable compounds.Volatile and semi-volatile compounds.Soluble compounds with unique NMR signals.
Primary Use Routine purity testing and quantification of non-volatile impurities.Identification and quantification of volatile impurities (e.g., residual solvents).Absolute purity determination and structural confirmation.
Strengths High resolution, high sensitivity, widely applicable.High specificity (mass detection), excellent for volatile analysis.High precision and accuracy, no analyte-specific reference standard needed, non-destructive.
Limitations Requires a reference standard for quantification, not suitable for volatile compounds.Potential for thermal degradation of labile compounds like carbamates.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.

Logical Comparison of Analytical Methods:

Method_Comparison compound Synthesized tert-butyl N-(1-cyanocyclopentyl)carbamate hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr hplc_info Relative Purity (% Area) Non-volatile Impurities hplc->hplc_info Provides gcms_info Volatile Impurities (Residual Solvents) gcms->gcms_info Provides qnmr_info Absolute Purity (wt%) Structural Confirmation qnmr->qnmr_info Provides

Comparison of Analytical Methods

Conclusion

For the routine purity analysis of synthesized this compound, HPLC is the recommended method due to its high resolution, sensitivity, and suitability for non-volatile carbamate compounds. It provides reliable quantification of the main component and related impurities.

GC-MS serves as a valuable complementary technique, specifically for the identification and quantification of volatile impurities and residual solvents, which may not be detected by HPLC.

qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte. It is an excellent primary method for the characterization of a new batch of the synthesized compound, which can then be used as a reference standard for routine HPLC analysis.

The choice of method will ultimately depend on the specific requirements of the analysis. For comprehensive quality control, a combination of these methods is often employed to gain a complete purity profile of the synthesized this compound.

References

A Comparative Guide to Orthogonal Protection Strategies: Featuring tert-Butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly within pharmaceutical development and peptide chemistry, the strategic use of protecting groups is fundamental.[1] An ideal protecting group should be easy to install, stable across various reaction conditions, and removable with high yield under specific, mild conditions that leave other functional groups untouched.[2] This principle of selective removal is known as "orthogonal protection," a cornerstone of modern multi-step synthesis that allows for the sequential manipulation of different functionalities within a single molecule.[3][4][5][6]

This guide provides an objective comparison of amine protection strategies, centered on the tert-Butoxycarbonyl (Boc) group, as exemplified by the molecule tert-butyl N-(1-cyanocyclopentyl)carbamate . This compound represents a Boc-protected, non-canonical amino acid derivative, where the Boc group masks the amine's reactivity. Its performance will be compared against two other ubiquitous amine protecting groups: 9-Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz). The fundamental difference between these groups lies in their cleavage conditions, which forms the basis of their orthogonality.[1][4]

Comparative Overview of Amine Protecting Groups

The choice of protecting group dictates the overall synthetic strategy.[1] Boc is known for its acid lability, Fmoc for its base lability, and Cbz for its unique removal condition via catalytic hydrogenolysis.[1][4][5] This distinct reactivity allows a chemist to deprotect one amine in the presence of others protected by an orthogonal group.[2][7]

Table 1: Comparison of Key Amine Protecting Groups

CharacteristicBoc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Structure (CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-Benzyl-O-(C=O)-
Introduction Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl, Fmoc-OSuBenzyl chloroformate (Cbz-Cl)
Deprotection Condition Acid-labile (e.g., TFA, HCl in dioxane)[4][5][8]Base-labile (e.g., 20% Piperidine in DMF)[4][5][9]Hydrogenolysis (e.g., H₂, Pd/C)[4][5]
Stability Profile Stable to base and hydrogenolysis.[5][10]Stable to acid and hydrogenolysis (generally).[11][12]Stable to mild acid and base.[5]
Key Advantages Robust, widely used in solid-phase and solution-phase synthesis.[1]Orthogonal to acid-labile groups; automation-friendly for SPPS.[1]Imparts crystallinity; cost-effective for large scale; orthogonal to Boc and Fmoc.[13]
Potential Limitations Strong acid for cleavage can damage sensitive substrates; generates reactive tert-butyl cations.[5][8][14]The dibenzofulvene byproduct can be problematic; less stable in some contexts.[5][15]Incompatible with reducible groups (e.g., alkynes, C=C bonds); catalyst can be an issue.[5]

Table 2: Orthogonal Stability Profile

This table illustrates the core of the orthogonal strategy, showing the stability (+) or lability (-) of each protecting group under the deprotection conditions required for the others.

Deprotection Reagent/ConditionBoc Group Stability Fmoc Group Stability Cbz Group Stability
TFA / HCl (Acidic) - (Cleaved)+ (Stable)[11]+ (Stable)
Piperidine / DBU (Basic) + (Stable)[10][11]- (Cleaved)+ (Stable)
H₂ with Pd/C (Hydrogenolysis) + (Stable)- (Quasi-orthogonal, can be cleaved)[12]- (Cleaved)

Visualizing Orthogonal Protection

The following diagrams illustrate the logical and experimental workflows enabled by orthogonal protecting groups.

Orthogonal_Protection_Concept Concept of Orthogonal Deprotection Start Molecule-NH-Boc      |    R-NH-Fmoc PathA_Product Molecule-NH₂⁺      |    R-NH-Fmoc PathB_Product Molecule-NH-Boc      |    R-NH₂ Reagent_A Acidic Conditions (e.g., TFA) Reagent_B Basic Conditions (e.g., Piperidine) Reagent_A->PathA_Product Reagent_B->PathB_Product  Cleaves Fmoc

Caption: Orthogonal pathways for selective deprotection.

Experimental_Workflow Experimental Workflow for Selective Side-Chain Modification Start Start: Peptide with Fmoc-N-terminus and Boc-protected side-chain Step1 Fmoc Deprotection Start->Step1 20% Piperidine/DMF Intermediate1 Intermediate: Free N-terminus, Boc-protected side-chain Step1->Intermediate1 Step2 Peptide Chain Elongation (Coupling next amino acid) Intermediate1->Step2 Fmoc-AA-OH, Coupling agents Intermediate2 Elongated Peptide with Fmoc-N-terminus and Boc-protected side-chain Step2->Intermediate2 Intermediate2->Step1 Repeat cycle... Step3 Final Cleavage & Deprotection Intermediate2->Step3 TFA Cocktail FinalProduct Final Product: Fully deprotected peptide Step3->FinalProduct

Caption: Workflow of Fmoc-based synthesis with a Boc side-chain.

Experimental Protocols

The following are generalized experimental protocols. Researchers should note that optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrate.

Protocol 1: Boc Protection of an Amine

This protocol describes the general procedure for protecting a primary or secondary amine, such as 1-aminocyclopentanecarbonitrile, with a Boc group.

  • Materials:

    • Amine substrate

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

    • Base (e.g., Triethylamine (TEA) or Sodium Bicarbonate)

    • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a THF/water mixture)

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

    • If using an amine salt (e.g., hydrochloride), add 1.0-1.2 equivalents of a base like TEA. For a free amine, a weaker base like sodium bicarbonate in a biphasic system can be used.[16]

    • Cool the solution to 0 °C using an ice bath.

    • Add Boc₂O (1.1 equivalents) to the solution, either as a solid or dissolved in a small amount of the reaction solvent.

    • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.[16]

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up. If using a water-miscible solvent like THF, remove it under reduced pressure first. Dilute the residue with a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected product.

    • Purify the product as necessary, typically via column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Deprotection of a Boc Group

This protocol outlines the removal of the Boc group from a molecule like this compound.

  • Materials:

    • Boc-protected substrate

    • Trifluoroacetic Acid (TFA)

    • Solvent (e.g., Dichloromethane (DCM))

    • Scavenger (optional, e.g., Triisopropylsilane (TIS) or water, especially for peptides)[8]

    • Magnetic stirrer and appropriate glassware

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (a typical concentration is 0.1-0.2 M).

    • Prepare a deprotection cocktail. A common mixture is 25-50% TFA in DCM.[17] For sensitive substrates, scavengers can be added to trap the reactive tert-butyl cations that are formed.[8][14]

    • Add the TFA solution to the substrate solution at room temperature and stir.

    • Monitor the reaction by TLC. Deprotection is often rapid, typically completing within 1-2 hours.[17]

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The resulting product is the amine trifluoroacetate salt. It can be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up.

    • For solid-phase synthesis, the resin is washed multiple times with DCM and then with a neutralization solution (e.g., 5% DIPEA in DCM).[9]

Protocol 3: Orthogonal Deprotection - Fmoc Removal in the Presence of a Boc Group

This protocol demonstrates the selective removal of an N-terminal Fmoc group while leaving an acid-labile Boc group (e.g., on a side-chain) intact.

  • Materials:

    • Fmoc- and Boc-protected substrate (typically on a solid-phase resin)

    • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF) (v/v)

    • DMF for washing

    • Apparatus for solid-phase peptide synthesis (SPPS) or a fritted glass funnel

  • Procedure:

    • Place the peptide resin in a reaction vessel.

    • Add the deprotection solution (20% piperidine in DMF), using approximately 10 mL per gram of resin.[9]

    • Agitate or shake the mixture at room temperature. A typical procedure involves two treatments: an initial treatment for 2-5 minutes, followed by draining the solution and adding a fresh portion for an additional 5-10 minutes.[9][18]

    • The progress of Fmoc removal can be monitored by observing the UV absorbance of the fulvene-piperidine adduct in the filtrate.[18]

    • After the final treatment, filter the resin and wash it thoroughly with several portions of DMF to completely remove piperidine and the dibenzofulvene byproduct.[9]

    • The resin, now bearing a free amine at the N-terminus but with the Boc-protected side-chain still intact, is ready for the next coupling step.

References

A Comparative Guide to the Deprotection of tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal under specific conditions. For molecules such as tert-butyl N-(1-cyanocyclopentyl)carbamate, a key intermediate in the synthesis of various biologically active compounds, the efficient and clean removal of the Boc group to unmask the amine functionality is a critical step. This guide provides a comparative analysis of common deprotection methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic needs.

Introduction to Boc Deprotection

The Boc group is typically cleaved under acidic conditions, which disrupt the carbamate linkage, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[1] However, the choice of acid, solvent, and reaction conditions can significantly impact the reaction's efficiency, selectivity, and compatibility with other functional groups, such as the nitrile present in the target molecule. In addition to acidic methods, thermal and silyl-based reagents offer alternative deprotection pathways, each with its own set of advantages and disadvantages.

Comparison of Deprotection Methods

This section details the most common methods for the deprotection of Boc-protected amines, with a focus on their application to substrates like this compound.

Acidic Deprotection

Acid-catalyzed removal of the Boc group is the most widely employed method. The reaction proceeds through protonation of the carbamate, followed by fragmentation.[2]

a) Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for Boc deprotection, often in dichloromethane (DCM) as a solvent.[3] It is highly effective and typically provides fast reaction times.

b) Hydrochloric Acid (HCl)

HCl, usually in a solvent like dioxane, methanol, or ethyl acetate, is another common choice for Boc deprotection.[4] It often results in the precipitation of the amine as its hydrochloride salt, which can simplify purification.[5]

Thermal Deprotection

In some cases, the Boc group can be removed by heating, which causes the carbamate to fragment into the free amine, isobutylene, and carbon dioxide. This method avoids the use of strong acids, which can be advantageous for acid-sensitive substrates.[6]

Trimethylsilyl Iodide (TMSI) Mediated Deprotection

TMSI is a powerful reagent for cleaving carbamates and other protecting groups under non-acidic conditions.[7] It is particularly useful for substrates that are sensitive to strong acids.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the deprotection of various N-Boc protected amines, providing a basis for comparison. While specific data for this compound is limited in the literature, the data for analogous compounds, particularly other aminonitriles, offers valuable insights.

MethodReagent(s)SolventTemperatureTimeYield (%)PurityReference
Acidic
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4 h>95% (general)High[3]
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temp.1 - 4 h>95% (general)High[4]
Phosphoric Acid (H₃PO₄)WaterRoom Temp.1 - 6 hHigh (general)High[8][9]
Thermal
NoneWater, TFE, Toluene90 - 240 °C10 - 60 minVariableSubstrate dependent[5][6]
Silyl-based
Trimethylsilyl Iodide (TMSI)Chloroform (CHCl₃)Room Temp.OvernightHigh (general)High[3][7]

Experimental Protocols

Detailed methodologies for the key deprotection experiments are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[10]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Preparation: Suspend or dissolve this compound in a 4M solution of HCl in 1,4-dioxane in a round-bottom flask.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: The product, 1-aminocyclopentanecarbonitrile hydrochloride, will often precipitate from the reaction mixture. Collect the solid by filtration and wash with a cold solvent such as diethyl ether.

  • Drying: Dry the collected solid under vacuum to obtain the final product.[11]

Protocol 3: Thermal Deprotection
  • Preparation: Dissolve this compound in a high-boiling solvent such as toluene or use a continuous flow reactor.

  • Reaction: Heat the solution to a temperature between 150 °C and 270 °C. The optimal temperature and reaction time will need to be determined empirically for this specific substrate.[6]

  • Work-up: After cooling, the solvent can be removed under reduced pressure. Further purification by chromatography may be necessary.

Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
  • Preparation: Dissolve this compound in an anhydrous solvent such as chloroform or dichloromethane in a flask under an inert atmosphere.

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction by the addition of methanol. Remove the solvent under reduced pressure. The crude product may require further purification.[4]

Visualizing the Deprotection Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the different deprotection strategies.

Deprotection_Workflow General Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with This compound Dissolve Dissolve in appropriate solvent Start->Dissolve AddReagent Add Deprotection Reagent (e.g., TFA, HCl, TMSI) or Apply Heat Dissolve->AddReagent Stir Stir at specified temperature and time AddReagent->Stir Monitor Monitor reaction (TLC, LC-MS) Stir->Monitor Quench Quench reaction (if necessary) Monitor->Quench Reaction Complete Extract Extraction / Filtration Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify End Isolated Product: 1-aminocyclopentanecarbonitrile Purify->End

Caption: General experimental workflow for the deprotection of a Boc-protected amine.

Deprotection_Methods Deprotection Method Selection cluster_acidic Acidic Methods cluster_non_acidic Non-Acidic/Milder Methods Start This compound TFA TFA in DCM Start->TFA Fast, effective HCl HCl in Dioxane Start->HCl Forms HCl salt Thermal Thermal Deprotection Start->Thermal Acid-sensitive substrate TMSI TMSI Start->TMSI Acid-sensitive substrate, mild conditions Product 1-aminocyclopentanecarbonitrile TFA->Product HCl->Product Thermal->Product TMSI->Product

Caption: Logical relationship of different deprotection methods.

Conclusion

The selection of an appropriate deprotection method for this compound depends on several factors, including the desired reaction scale, the presence of other acid-sensitive functional groups, and the required purity of the final product. For routine deprotection, acidic methods using TFA or HCl are generally reliable and high-yielding. However, for substrates that are sensitive to strong acids, thermal deprotection or the use of TMSI may be more suitable alternatives. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific application.

References

In-Silico Modeling of Carbamate Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in-silico modeling techniques for carbamate derivatives, utilizing acetylcholinesterase (AChE) inhibitors as a representative class due to the limited specific data on tert-butyl N-(1-cyanocyclopentyl)carbamate derivatives. The principles and methodologies described herein are broadly applicable to the computational study of novel carbamate compounds.

The carbamate functional group is a key structural motif in a multitude of therapeutic agents.[1] In-silico modeling plays a pivotal role in the rational design and optimization of these molecules, accelerating the discovery of new drug candidates. This guide will delve into common in-silico approaches, present comparative data for a series of carbamate-based AChE inhibitors, and provide detailed experimental protocols for their synthesis and biological evaluation.

Comparative Analysis of In-Silico Modeled Carbamate Derivatives as AChE Inhibitors

The following tables summarize quantitative data from in-silico and in-vitro studies of various carbamate derivatives designed as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.[2][3]

Table 1: In-Silico Performance and Experimental Activity of Carbamate-Based AChE Inhibitors

Compound IDMolecular StructureDocking Score (kcal/mol)Predicted pIC50 (QSAR)Experimental pIC50Experimental IC50 (nM)
Rivastigmine (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate-10.5[4]7.85[5]7.9012.6
Physostigmine (3aR,8aR)-1,2,3,3a,8,8a-Hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate-11.0[6]8.10[5]8.157.1
Compound M6 Structure not fully disclosed in source-11.2[2][4]8.25[2]8.088.3
Compound M7 Structure not fully disclosed in source-10.9[4]8.00[2]7.9511.2
Tacrine-Carbamate 6k ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate-12.5 (covalent docking)[7]Not Available7.7716.96
Salicylanilide Carbamate 4a 2-((3-chlorophenyl)carbamoyl)phenyl propylcarbamate-9.8[8]Not Available6.54288
Salicylanilide Carbamate 6i 2-((3,4-dichlorophenyl)carbamoyl)phenyl undecylcarbamate-11.2[8]Not Available7.8912.9

Note: The docking scores and pIC50 values are sourced from different studies and computational methods, and direct comparison should be made with caution. The data is presented to illustrate the application of in-silico techniques.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of carbamate derivatives and the in-vitro assessment of their acetylcholinesterase inhibitory activity.

General Synthesis of Carbamate Derivatives via Curtius Rearrangement

This method involves the conversion of a carboxylic acid to a carbamate.[9]

Materials:

  • Appropriate carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (NEt3)

  • Anhydrous toluene

  • Appropriate alcohol (e.g., benzyl alcohol)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature under an inert atmosphere.[9]

  • Heat the reaction mixture to 80 °C and stir for 4 hours.[9]

  • Add the desired alcohol (1.5 eq) to the reaction mixture and continue stirring at 80 °C for 30 hours.[9]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carbamate derivative.[9]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.[10][11][12]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (carbamate derivatives)

  • Positive control (e.g., Rivastigmine)

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of AChE enzyme solution. Incubate at 37 °C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • The rate of reaction is proportional to the change in absorbance over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

Visualizing In-Silico and Biological Processes

Graphical representations are invaluable for understanding complex workflows and biological pathways.

experimental_workflow cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation ligand_design Ligand Design & Library Creation qsar 2D/3D-QSAR Modeling ligand_design->qsar Predictive Activity docking Molecular Docking ligand_design->docking qsar->ligand_design Refined Design md_sim Molecular Dynamics Simulation docking->md_sim Stability Analysis admet ADMET Prediction docking->admet md_sim->docking Binding Pose Refinement synthesis Chemical Synthesis admet->synthesis Lead Compound Selection purification Purification & Characterization synthesis->purification bioassay Biological Assays (e.g., AChE Inhibition) purification->bioassay sar Structure-Activity Relationship (SAR) bioassay->sar sar->ligand_design Feedback for Optimization

Caption: A general workflow for in-silico drug design and experimental validation.

cholinergic_pathway cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_release ACh_vesicle->ACh_release Action Potential ACh_receptor ACh Receptors (Nicotinic/Muscarinic) ACh_release->ACh_receptor ACh binds to receptors AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in cleft ACh_receptor->postsynaptic Signal Transduction Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Choline_uptake Choline_uptake->presynaptic Reuptake for ACh synthesis Choline->Choline_uptake Carbamate_Inhibitor Carbamate Inhibitor Carbamate_Inhibitor->AChE Inhibition

Caption: The role of acetylcholinesterase and its inhibition in a cholinergic synapse.

References

A Comparative Guide to Patented Synthetic Methodologies for N-Acylated 1-Aminocyclopentane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Tert-butyl N-(1-cyanocyclopentyl)carbamate and its structural analogs, such as N-(1-cyanocyclopentyl)pentanamide, are valuable intermediates in the synthesis of pharmacologically active compounds. Notably, N-(1-cyanocyclopentyl)pentanamide serves as a key precursor in the production of Irbesartan, a widely used antihypertensive drug.[1][2] The efficiency, scalability, and environmental impact of the synthetic routes to these intermediates are of critical concern for drug development professionals. This guide provides an objective comparison of patented and literature-documented methods for the N-acylation of 1-aminocyclopentane-1-carbonitrile, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable process.

The core transformation involves the reaction of 1-aminocyclopentane-1-carbonitrile with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. While the target compound features a tert-butoxycarbonyl group, available patents and literature prominently feature the synthesis of the closely related N-pentanoyl derivative. The methodologies, however, are directly comparable and adaptable. This guide will focus on comparing processes described in patent WO2010079405A2 and related chemical literature.

Comparative Performance Data

The following table summarizes the key quantitative parameters from different synthetic protocols for the preparation of N-(1-cyanocyclopentyl)pentanamide, an analog of the target carbamate.

ParameterMethod 1 (WO2010079405A2)[1]Method 2 (Bioorg. Med. Chem., 2007)[3]
Starting Material 1-Aminocyclopentane-1-carbonitrile1-Amino-1-cyanocyclopentane
Acylating Agent Valeroyl chlorideValeroyl chloride
Base TriethylamineTriethylamine
Solvent Dichloromethane (DCM)Toluene
Reaction Temp. 5-10°C, then Room Temp.20°C, then 80°C
Reaction Time 3 hours~2.25 hours
Reported Yield Not explicitly stated for this step, product used directly100%
Product Form OilWhite Powder

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are essential for reproducing the results and adapting them for the synthesis of other N-acylated derivatives, including this compound.

Method 1: Dichloromethane-Based Synthesis (WO2010079405A2)

This method, disclosed in a patent for an improved process for preparing an Irbesartan intermediate, utilizes dichloromethane as the solvent and involves a low-temperature acylation.[1]

Protocol:

  • Cool a solution of 1-aminocyclopentane-1-carbonitrile (30.0 g) in dichloromethane (180 ml) to 10°C.

  • Add triethylamine (24 ml) to the reaction mixture and stir.

  • Add valeroyl chloride (32.8 ml) dropwise to the mixture while maintaining the temperature between 5°C and 10°C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour.

  • Charge the reaction mixture with demineralized water and separate the organic layer.

  • Evaporate the organic layer to dryness to obtain N-(1-cyanocyclopentyl)pentanamide as an oil (30.0 g), which is used directly in the subsequent hydrolysis step.[1]

Method 2: Toluene-Based Synthesis (Bioorg. Med. Chem., 2007)

This alternative procedure, reported in the bioorganic and medicinal chemistry literature, employs toluene as a solvent and a higher reaction temperature, yielding a solid product.[3]

Protocol:

  • Dissolve 1-amino-1-cyanocyclopentane (1.10 g) in toluene (11 ml).

  • Add triethylamine (1.5 ml) to the solution.

  • While cooling at 20°C, add valeroyl chloride (1.2 ml) dropwise.

  • After 10-15 minutes, raise the temperature to 80°C.

  • Stir the mixture at 80°C for approximately 2 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture consecutively with water (5 ml), 2% hydrochloric acid (5 ml), and finally water again (5 ml).

  • Evaporate the toluene solution under vacuum to yield N-(1-cyanocyclopentyl)pentanamide as a white powder (1.94 g, 100% yield).[3]

Visualized Workflows and Logic

To better illustrate the processes and their relationships, the following diagrams are provided.

G cluster_start Starting Materials cluster_process Reaction Step cluster_workup Workup & Isolation SM1 1-Aminocyclopentane- 1-carbonitrile Acylation N-Acylation Reaction (in Organic Solvent) SM1->Acylation SM2 Acylating Agent (e.g., Valeroyl Chloride) SM2->Acylation SM3 Base (Triethylamine) SM3->Acylation Wash Aqueous Wash / Extraction Acylation->Wash Evaporation Solvent Evaporation Wash->Evaporation Product N-Acylated Product (e.g., N-(1-cyanocyclopentyl)pentanamide) Evaporation->Product

General workflow for the N-acylation of 1-aminocyclopentane-1-carbonitrile.

G Title Comparison of Key Process Parameters Method1 Method 1 (WO2010079405A2) Method2 Method 2 (Bioorg. Med. Chem.) Solvent Solvent Choice Dichloromethane (DCM) Toluene Temperature Reaction Temperature Low Temp (5-10°C) Elevated Temp (80°C) ProductForm Final Product Form Oil Solid Powder Yield Reported Yield Not Stated (Direct Use) 100% Method1->Solvent:m1 Method1->Temperature:m1 Method1->ProductForm:m1 Method1->Yield:m1 Method2->Solvent:m2 Method2->Temperature:m2 Method2->ProductForm:m2 Method2->Yield:m2

Logical comparison of the two primary synthetic methodologies.

References

Safety Operating Guide

Navigating the Safe Disposal of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical aspect of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl N-(1-cyanocyclopentyl)carbamate, a compound belonging to the carbamate class of organic molecules. Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel from potential hazards.

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1] It must be consigned to a licensed and approved waste disposal facility.[1]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This ensures personal safety and prevents accidental exposure.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield should be worn at all times.[2]
Hand Protection Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be inspected before use and disposed of properly after handling.[2]
Body Protection A standard laboratory coat or other protective clothing is required to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection and disposal of this compound waste.

1. Waste Collection:

  • All waste containing this compound, including residual amounts, contaminated materials, and solutions, must be collected in a designated hazardous waste container.[1][2]

  • The container must be chemically compatible with the compound and capable of being securely sealed.[1]

2. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (if available), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]

3. Segregation of Chemical Waste:

  • It is crucial to segregate this compound waste from other incompatible waste streams.[1]

  • Specifically, it should not be mixed with strong acids, bases, oxidizing agents, or strong reducing agents like hydrides, as this could trigger dangerous chemical reactions.[1]

4. Storage of Waste:

  • The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area (SAA).[1]

  • The storage location should be away from sources of ignition and incompatible materials. The container must remain closed at all times except when waste is being added.[1]

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][2]

  • Provide them with all necessary information regarding the waste, including the chemical name and quantity.[1]

6. Documentation:

  • Maintain meticulous records of the amount of this compound waste generated and disposed of. This is a common regulatory requirement.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Combustible materials like sawdust should not be used.[1]

  • Use clean, non-sparking tools to collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[1]

  • For any spill, the area should be isolated, and entry into waterways or sewers must be prevented.[1]

Disposal Workflow

The following diagram provides a visual representation of the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Clearly (Name, CAS#, 'Hazardous Waste') C->D E Segregate from Incompatible Materials D->E F Store in Secure SAA E->F G Contact EHS for Pickup F->G H Maintain Disposal Records G->H S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect with Non-Sparking Tools S2->S3 S4 Place in Hazardous Waste Container S3->S4 S4->D

Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling tert-butyl N-(1-cyanocyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with compounds similar to tert-butyl N-(1-cyanocyclopentyl)carbamate include acute oral toxicity, skin irritation, and serious eye damage.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[2][3]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[3][4] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[5]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[6]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100 filter).[7][8][9]Inhalation of dust or vapors may cause respiratory irritation.[1][7] Engineering controls like fume hoods are the primary method of exposure control.[10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]

    • Work within a certified chemical fume hood to ensure adequate ventilation.[10][11]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as specified in Table 1.

  • Handling :

    • Handle this compound as a solid, off-white substance.[2][8]

    • Avoid the formation of dust during handling.[8]

    • Use appropriate tools (e.g., spatula, weighing paper) to transfer the chemical.

    • Keep the container tightly closed when not in use.[4][8]

    • Avoid contact with strong oxidizing agents, as they are incompatible.[2][4][8]

  • Post-Handling :

    • Clean the work area thoroughly after the procedure is complete.

    • Remove PPE carefully, avoiding cross-contamination. Gloves should be removed using the proper technique without touching the outer surface.[7]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • This includes excess reagent, contaminated consumables (e.g., weighing paper, pipette tips), and rinsates.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[9]

    • Do not empty into drains or release into the environment.[2]

    • Contaminated packaging should be disposed of as unused product.[9]

    • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Emergency Procedures

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[4][7]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

  • Spills : Evacuate the area. Use personal protective equipment. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[2][7]

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Prep1 Verify Eyewash & Safety Shower Prep2 Work in Fume Hood Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handle1 Handle as Solid Prep3->Handle1 Proceed to Handling Handle2 Avoid Dust Formation Handle1->Handle2 Handle3 Keep Container Closed Handle2->Handle3 Post1 Clean Work Area Handle3->Post1 Proceed to Post-Handling Post2 Remove PPE Correctly Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Segregate Hazardous Waste Post3->Disp1 Proceed to Disposal Disp2 Use Licensed Disposal Service Disp1->Disp2

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.